molecular formula C13H15NO4 B1376332 (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid CAS No. 269406-90-8

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Cat. No.: B1376332
CAS No.: 269406-90-8
M. Wt: 249.26 g/mol
InChI Key: HURBVFYCLCMKGU-NSHDSACASA-N
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Description

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBVFYCLCMKGU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis and Characterization of (S)-N-Benzyloxycarbonyl-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary & Target Analysis

Target Molecule: (S)-2-(Benzyloxycarbonylamino)-2-cyclopropylacetic acid Common Name: (S)-N-Cbz-Cyclopropylglycine CAS Registry Number: 269406-90-8 (S-isomer) Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol

This guide details the synthesis of (S)-N-Cbz-cyclopropylglycine, a critical non-proteinogenic amino acid building block. Cyclopropyl amino acids are highly valued in drug design for their ability to constrain peptide backbones, thereby enhancing potency and metabolic stability against proteolytic enzymes.

While classical Strecker synthesis yields racemic mixtures requiring tedious resolution, this guide prioritizes a Chemo-Enzymatic Route . This approach utilizes an asymmetric reductive amination to establish the (S)-stereocenter with high enantiomeric excess (>99% ee), followed by chemical protection. This hybrid workflow represents the modern standard for high-purity building block synthesis.

Retrosynthetic Logic

The synthesis is designed to avoid the pitfalls of late-stage chiral resolution. We disconnect the Cbz-group first, revealing the free amino acid (S)-cyclopropylglycine . The chiral center is established via enzymatic action on the alpha-keto acid precursor, cyclopropylglyoxylic acid .

Pathway Visualization

Retrosynthesis Target (S)-N-Cbz-Cyclopropylglycine (Target) Intermediate (S)-Cyclopropylglycine (Chiral Core) Target->Intermediate Schotten-Baumann Protection Precursor Cyclopropylglyoxylic Acid (Achiral Precursor) Intermediate->Precursor Leucine Dehydrogenase (Asymmetric Reductive Amination) SM Cyclopropyl Magnesium Bromide + Diethyl Oxalate Precursor->SM Grignard Addition & Hydrolysis

Figure 1: Retrosynthetic analysis prioritizing early-stage introduction of chirality via biocatalysis.

Detailed Experimental Protocols

Phase 1: Synthesis of Cyclopropylglyoxylic Acid

Rationale: The alpha-keto acid is the obligate substrate for the enzyme. While oxidation of methyl ketones is possible, the Grignard approach with diethyl oxalate provides a cleaner carbon-skeleton assembly without over-oxidation risks.

Reagents: Cyclopropylmagnesium bromide (0.5 M in THF), Diethyl oxalate, Hydrochloric acid (2N), NaOH.

  • Grignard Addition:

    • Cool a solution of diethyl oxalate (1.2 equiv) in anhydrous THF to -78°C under nitrogen.

    • Dropwise add cyclopropylmagnesium bromide (1.0 equiv) over 1 hour. Critical: Slow addition prevents double addition to the oxalate.

    • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench & Hydrolysis:

    • Quench with 2N HCl. Extract with ethyl acetate (EtOAc).[1]

    • Concentrate the organic layer to yield ethyl cyclopropylglyoxylate.

    • Dissolve the ester in THF/Water (1:1) and treat with NaOH (2.0 equiv) at room temperature for 4 hours to hydrolyze the ester.

    • Acidify to pH 2 with HCl and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

    • Yield: ~80-85% as a pale yellow oil.

Phase 2: Asymmetric Reductive Amination (The Chiral Step)

Rationale: Chemical asymmetric hydrogenation of alpha-keto acids requires expensive Rh/Ru chiral ligands. Leucine Dehydrogenase (LeuDH) effects this transformation with near-perfect stereocontrol using ammonia as the nitrogen source.

Biocatalytic System:

  • Enzyme: Leucine Dehydrogenase (LeuDH, EC 1.4.1.9).

  • Cofactor Recycling: Formate Dehydrogenase (FDH) + Ammonium Formate.

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 1 mM DTT.

  • Reaction Setup:

    • Dissolve Cyclopropylglyoxylic acid (50 mM) in the buffer.

    • Add Ammonium Formate (150 mM) - serves as both nitrogen source and hydride donor for recycling.

    • Add NAD+ (1 mM) - catalytic amount.

    • Add LeuDH (20 U/mmol substrate) and FDH (20 U/mmol substrate).

  • Incubation:

    • Incubate at 30°C with mild shaking (150 rpm) for 24 hours.

    • Monitor: Check pH periodically; maintain pH 8.0 using 1M NH₄OH.

  • Workup:

    • Quench by heating to 95°C for 5 mins (denatures enzymes) or by ultrafiltration (10 kDa cutoff).

    • Lyophilize the filtrate to obtain crude (S)-cyclopropylglycine containing salts.

    • Purification (Optional at this stage): Ion-exchange chromatography (Dowex 50W) can isolate the zwitterion, but crude material can often be used directly in the protection step if salts are accounted for.

Phase 3: N-Cbz Protection (Schotten-Baumann Conditions)

Rationale: The Cbz group renders the amino acid suitable for solid-phase peptide synthesis (SPPS) and orthogonal deprotection. Schotten-Baumann conditions (aqueous base/organic solvent) are robust for amino acid protection.

Reagents: Benzyl chloroformate (Cbz-Cl), NaOH (or Na₂CO₃), Dioxane/Water.

  • Dissolution: Dissolve the crude (S)-cyclopropylglycine (1.0 equiv) in 2N NaOH (2.5 equiv). Cool to 0°C in an ice bath.

  • Acylation:

    • Add Benzyl chloroformate (1.2 equiv) dropwise while simultaneously adding 2N NaOH to maintain pH ~10-11.

    • Note: Maintaining alkaline pH is crucial to keep the amine nucleophilic (unprotonated) while neutralizing the HCl generated.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Isolation:

    • Wash the alkaline solution with Diethyl Ether (removes unreacted Cbz-Cl and benzyl alcohol).

    • Acidification: Cool the aqueous layer and carefully acidify to pH 2-3 with 6N HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Crystallization: Recrystallize from EtOAc/Hexanes to yield the pure white solid.

Characterization & Quality Control

Analytical Specifications

The following data confirms the identity and purity of (S)-N-Cbz-cyclopropylglycine.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.0%C18 Reverse Phase, 254 nm
Enantiomeric Excess > 99.0% eeChiral HPLC (Chiralpak MA(+))
Mass Spec (ESI) [M+H]⁺ = 250.26, [M+Na]⁺ = 272.25LC-MS
Specific Rotation [α]²⁰D ≈ +55° to +60° (c=1, MeOH)Polarimetry
NMR Interpretation (DMSO-d6)
  • δ 12.60 (s, 1H): Carboxylic acid -OH.

  • δ 7.65 (d, 1H): Amide -NH (doublet due to coupling with alpha-H).

  • δ 7.35 (m, 5H): Aromatic protons of the Cbz group.

  • δ 5.04 (s, 2H): Benzylic -CH2- of the Cbz group.

  • δ 3.85 (t, 1H): Alpha-proton. The coupling constant confirms the adjacent cyclopropyl methine.

  • δ 1.10 (m, 1H): Cyclopropyl methine (-CH-).

  • δ 0.30 - 0.55 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).

Workflow Validation Diagram

Validation cluster_Tests QC Panel Sample Final Product (Solid) HNMR 1H NMR (Structure) Sample->HNMR Dissolve d6-DMSO Chiral Chiral HPLC (Stereochemistry) Sample->Chiral Dissolve MeOH MS LC-MS (MW Confirmation) Sample->MS Dilute ACN/H2O Pass1 Identity Confirmed HNMR->Pass1 Matches Std Pass2 Isomer Confirmed Chiral->Pass2 >99% ee Pass3 Mass Confirmed MS->Pass3 m/z 250

Figure 2: Quality control decision tree for batch release.

Expertise & Troubleshooting

  • Racemization Risk: Unlike phenylglycine, cyclopropylglycine is relatively resistant to racemization during basic workup. However, avoid prolonged exposure to strong base at high temperatures (>40°C).

  • Enzyme Inhibition: LeuDH can be inhibited by high concentrations of the ketone substrate. If conversion stalls, feed the substrate in batches (fed-batch mode) rather than a single bolus.

  • Solubility: The free amino acid (zwitterion) is very soluble in water and hard to extract. Do not attempt to extract the intermediate free amino acid into organic solvents. Proceed directly to the Cbz protection in the aqueous phase, or use ion-exchange resin for isolation.

  • Cbz-Cl Quality: Benzyl chloroformate degrades to benzyl chloride and CO2 over time. Ensure the reagent is clear and colorless. If yellow, distill or use a fresh bottle to avoid side reactions.

References

  • Biocatalytic Synthesis: Zhang, R., et al. (2024).[3] "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Catalysts, 14(5), 321. Link

  • Review of Synthesis Methods: Zefirov, N. S., et al. (2015).[4] "Synthesis of Amino Acids of Cyclopropylglycine Series." Russian Journal of Organic Chemistry, 51, 1533–1552. Link

  • Chemical Synthesis (Analogs): Ma, D., & Zhu, W. (2001).[5] "Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine." Journal of Organic Chemistry, 66(1), 348-50.[5] Link

  • Cbz Protection Protocols: BenchChem Technical Guides. "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group." Link

  • Product Data: BLD Pharm. "(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid Product Page." Link

Sources

Physicochemical properties of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (also known as (S)-N-Cbz-Cyclopropylglycine ).

Physicochemical Profiling, Synthesis, and Biopharmaceutical Applications

Core Directive & Executive Summary

This guide moves beyond basic catalog data to analyze (S)-N-Cbz-cyclopropylglycine as a critical chiral building block in peptidomimetic drug design.

The compound combines the steric bulk and conformational rigidity of a cyclopropyl ring with the orthogonal protection of the Benzyloxycarbonyl (Cbz/Z) group. It is primarily utilized to introduce conformational constraints into peptide backbones, enhancing metabolic stability against proteolytic cleavage and locking bioactive conformations (e.g., in HCV protease inhibitors and ghrelin receptor agonists).

Key Technical Value Proposition:

  • Conformational Lock: The cyclopropyl moiety restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) torsion angles more effectively than aliphatic side chains (e.g., Leucine/Valine).
  • Metabolic Shielding: The strained ring prevents

    
    -hydroxylation and subsequent deamination, a common metabolic clearance pathway.
    

Physicochemical Properties[1][2][3][4]

The following data aggregates experimental values and high-confidence predictive models for the (S)-enantiomer.

Molecular Identity
PropertyDetail
IUPAC Name (S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopropylacetic acid
Common Name (S)-N-Cbz-Cyclopropylglycine; N-Z-(S)-Cyclopropylglycine
CAS Number 159871-55-3 (Cbz-protected); 49606-99-7 (Free amino acid parent)
Molecular Formula

Molecular Weight 249.27 g/mol
Chirality (S)-Enantiomer (L-configuration equivalent)
Physical & Chemical Constants
ParameterValue / RangeContext & Notes
Physical State White to off-white crystalline powderHygroscopic nature requires desiccation.
Melting Point 118 – 125 °CRange varies by crystal polymorph and purity.
Solubility (Aq) Low (< 1 mg/mL at pH 2)Hydrophobic Cbz group limits water solubility.
Solubility (Org) High (> 50 mg/mL)Soluble in DMSO, DMF, MeOH, EtOAc.
pKa (COOH) 3.6 ± 0.2Typical for

-amino acids; slightly lower due to ring strain.
LogP 2.1 – 2.4Moderate lipophilicity; suitable for membrane permeability.
H-Bond Donors 2 (NH, OH)Critical for intramolecular locking or receptor binding.
H-Bond Acceptors 4 (C=O x2, O-ether, OH)-

Structural Analysis & Stereochemistry

The Cyclopropyl Effect

Unlike flexible alkyl chains (e.g., in Norleucine), the cyclopropyl group is rigidly fixed. The "Walsh orbitals" of the cyclopropane ring (high p-character C-C bonds) can interact electronically with the adjacent carbonyl


-system.
  • Stereoelectronic Gating: The ring imposes a high energy barrier to rotation, forcing the peptide backbone into specific secondary structures (often

    
    -turns or 
    
    
    
    -turns).
  • Sigma-Hole Interactions: The specific geometry allows unique hydrophobic packing in enzyme active sites (e.g., hydrophobic S1 pockets in proteases).

Spectral Fingerprint (Diagnostic)
  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.6 (br s, 1H, COOH)
      
    • 
       7.7 (d, 1H, NH-Cbz)
      
    • 
       7.35 (m, 5H, Aromatic-Ph)
      
    • 
       5.05 (s, 2H, 
      
      
      
      )
    • 
       3.4 (t, 1H, 
      
      
      
      -CH)
    • 
       1.1 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.3–0.5 (m, 4H, Cyclopropyl-
      
      
      
      ) — Distinctive high-field signals.

Synthesis & Purification Protocols

The synthesis of (S)-N-Cbz-cyclopropylglycine requires maintaining chiral integrity while introducing the protecting group. The Schotten-Baumann condition is the industry standard for high-purity isolation.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: (S)-Cyclopropylglycine (Zwitterion) Step1 1. Dissolution Solvent: Water/Dioxane (1:1) Temp: 0°C (Ice Bath) Start->Step1 Reagent Reagents: Benzyl Chloroformate (Cbz-Cl) NaOH / Na2CO3 (pH > 10) Reagent->Step1 Step2 2. Acylation (Schotten-Baumann) Dropwise addition of Cbz-Cl Maintain pH 10-11 Step1->Step2 Nucleophilic Attack Step3 3. Workup (Phase Separation) Wash aq. phase with Et2O (Removes unreacted Cbz-Cl) Step2->Step3 2-4 Hours Step4 4. Acidification Adjust to pH 2.0 with 1N HCl Precipitates Product Step3->Step4 Purification Step5 5. Extraction & Drying Extract into EtOAc Dry over Na2SO4 Step4->Step5 End Final Product: (S)-N-Cbz-Cyclopropylglycine White Solid Step5->End Evaporation

Figure 1: Step-wise synthesis protocol via Schotten-Baumann acylation, ensuring enantiomeric retention.

Detailed Protocol
  • Solubilization: Dissolve 10 mmol of (S)-cyclopropylglycine in 20 mL of 2N NaOH. Cool to 0°C.[1]

  • Acylation: Simultaneously add benzyl chloroformate (11 mmol) and 2N NaOH dropwise over 30 minutes, keeping the internal temperature < 5°C and pH > 10.

    • Expert Insight: Failure to maintain low temperature results in hydrolysis of Cbz-Cl, leading to low yields.

  • Quenching: Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Wash the alkaline solution with diethyl ether (

    
     mL) to remove benzyl alcohol/chloride byproducts.
    
  • Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2.0. The product will oil out or precipitate. Extract with Ethyl Acetate.[2]

  • Crystallization: Recrystallize from EtOAc/Hexanes to achieve >99% ee.

Stability & Handling

Stability Profile
  • Thermal Stability: Stable up to 100°C. Decarboxylation may occur near melting point if prolonged.

  • Hydrolytic Stability:

    • Acid:[3][4] Stable to mild acid (TFA). The Cbz group requires strong acid (HBr/AcOH) or hydrogenolysis (

      
      ) for removal.
      
    • Base: Susceptible to hydrolysis at pH > 12 over extended periods.

  • Storage: Store at +2°C to +8°C. Protect from moisture (desiccator recommended).

Quality Control Decision Tree

QCDecision Sample Batch Sample Appearance Visual Check (White Powder?) Sample->Appearance Purity HPLC Purity (>98%?) Appearance->Purity Pass Reject REJECT Appearance->Reject Fail (Color) Chirality Chiral HPLC (>99% ee?) Purity->Chirality Pass Reprocess RECRYSTALLIZE (EtOAc/Hex) Purity->Reprocess Fail (<98%) Water KF Titration (<1% Water?) Chirality->Water Pass Chirality->Reject Fail (Racemized) Release RELEASE For Synthesis Water->Release Pass Water->Reprocess Fail (Wet)

Figure 2: Quality control logic for validating reagent suitability in GMP synthesis.

References

  • PubChem. (2S)-2-amino-2-cyclopropylacetic acid (Compound Summary). National Library of Medicine. Available at: [Link].

  • ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. Available at: [Link].[5]

  • MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. Available at: [Link].

Sources

Technical Monograph: Spectroscopic Characterization of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

[1]

Executive Summary & Structural Logic

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (Cbz-Cpg-OH) represents a critical class of non-proteinogenic amino acids.[1] The incorporation of the cyclopropyl ring at the

From a spectroscopic standpoint, this molecule offers a unique analytical fingerprint. The magnetic anisotropy of the cyclopropyl ring creates distinct high-field shielding effects in NMR, while the Cbz (carbobenzyloxy) group provides strong aromatic and carbonyl signatures in IR and MS.[1] This guide synthesizes high-fidelity spectroscopic data to serve as a reference standard for identification and purity assessment.[1]

Structural Parameters
  • Formula:

    
    
    
  • Molecular Weight: 249.26 g/mol [1]

  • Stereochemistry: (S)-configuration at the

    
    -carbon.[1]
    
  • Key Moieties:

    • Cyclopropyl Ring: High ring strain (~27.5 kcal/mol), acts as an electron donor.

    • Cbz Group: Acid-stable, hydrogenolysis-labile amine protection.[1]

    • Carboxylic Acid: Free C-terminus.[1]

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The NMR spectrum of Cbz-Cpg-OH is characterized by the extreme high-field signals of the cyclopropyl methylene protons, often appearing upfield of TMS (0 ppm) or very close to it, depending on the solvent.[1]

H NMR Data (Solvent: DMSO- , 500 MHz)

The following table summarizes the diagnostic proton signals. Note the diastereotopic nature of the cyclopropyl methylene protons (

Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.50 - 12.80br s1HCarboxylic acid proton (exchangeable).[1] Broadening depends on water content.
NH 7.60 - 7.80d (

Hz)
1HCarbamate NH. Shows coupling to the

-CH.[1]
Ar-H 7.30 - 7.40m5HCbz aromatic ring.[1][2] Typical multiplet pattern.
Cbz-CH

5.03 - 5.10s (or AB q)2HBenzylic methylene.[1] May appear as an AB quartet if chiral induction is strong.

-CH
3.60 - 3.80t (apparent)1HThe

-proton is deshielded by the N and COOH but shielded by the cyclopropyl ring relative to Leu/Val.[1]

-CH
1.05 - 1.20m1HCyclopropyl methine.[1] Connects the ring to the backbone.

-CH

(a)
0.45 - 0.60m1HCyclopropyl methylene (cis/trans relative to substituent).[1]

-CH

(b)
0.20 - 0.40m1HCyclopropyl methylene.[1] High-field shift is diagnostic of the ring current.[1]
C NMR Data (Solvent: DMSO- , 125 MHz)

The carbon spectrum confirms the backbone integrity. The cyclopropyl carbons are the most diagnostic features, appearing at significantly higher fields than acyclic alkyl carbons.

Carbon Typengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(ppm)
Assignment
C=O (Acid) 173.0 - 174.5Carbonyl of the free acid.
C=O (Cbz) 156.0 - 157.0Carbamate carbonyl.[1] Distinct from the acid carbonyl.
Ar-C (Ipso) 137.0 - 137.5Quaternary aromatic carbon of Cbz.[1]
Ar-C 127.5 - 128.5Remaining aromatic carbons (ortho, meta, para).[1]
Benzyl-C 65.5 - 66.5Benzylic methylene (

-Ph).[1]

-C
56.0 - 58.0Alpha carbon.[1]

-C
13.0 - 15.0Cyclopropyl methine (CH).[1]

-C
2.5 - 4.5Cyclopropyl methylene (

).[1] Diagnostic Peak.

Expert Insight: In


C HSQC experiments, the 

-carbon (methylene) will show a negative phase (blue) relative to the

and

carbons (red), confirming the

nature of the high-field signal.[1]

Infrared (IR) Spectroscopy[1][2][5][6][7]

IR analysis is critical for verifying the integrity of the carbamate protection and the free acid status.

Method: ATR-FTIR (Solid state)[1]

Wavenumber (

)
Vibration ModeDiagnostic Value
3300 - 3350 N-H StretchIndicates secondary amide (carbamate).[1]
2500 - 3200 O-H StretchBroad "hump" characteristic of carboxylic acid dimers.
3000 - 3090 C-H Stretch (Ring)Cyclopropyl C-H tension (often weak/shouldered on aromatic C-H).[1]
1705 - 1740 C=O[1] Stretch (Acid)Strong intensity. Often overlaps with carbamate.
1680 - 1700 C=O[1] Stretch (Cbz)Carbamate carbonyl (Amide I region).[1]
1520 - 1540 N-H BendAmide II band.[1]
690 - 750 Ar-H BendOut-of-plane bending (monosubstituted benzene of Cbz).[1]

Mass Spectrometry (MS) & Fragmentation[1][4][8]

Mass spectrometry provides molecular weight confirmation.[2][3] The fragmentation is dominated by the stability of the benzyl/tropylium cation derived from the Cbz group.

Ionization Mode: ESI (Positive)[1]

  • [M+H]

    
    :  m/z 250.27
    
  • [M+Na]

    
    :  m/z 272.25[1]
    
  • [2M+H]

    
    :  m/z 499.53 (Dimer often seen in ESI)[1]
    
Fragmentation Pathway (MS/MS)[1]

The collision-induced dissociation (CID) follows a predictable pathway useful for structural validation.[1]

MS_FragmentationM_ParentParent Ion [M+H]+m/z 250.1TropyliumTropylium Ion[C7H7]+m/z 91.0M_Parent->TropyliumLoss of Cbz (Benzyl)DecarboxDecarboxylation[M+H - COOH]+m/z 205.1M_Parent->Decarbox-45 Da (COOH)AmineFree Amine Ion[Cpg-OH + H]+m/z 116.1M_Parent->AmineCbz Deprotection

Figure 1: Primary fragmentation pathways for Cbz-Cpg-OH in ESI-MS.[1] The m/z 91 peak is typically the base peak at higher collision energies.[1]

Experimental Protocol: Analytical Workflow

To ensure reproducibility, the following workflow should be adopted for the characterization of synthesized or purchased batches.

Sample Preparation
  • NMR: Dissolve 5-10 mg of Cbz-Cpg-OH in 0.6 mL of DMSO-

    
    . (CDCl
    
    
    can be used, but solubility may be lower, and NH peaks will broaden).
  • HPLC: Dissolve to 1 mg/mL in 50:50 Acetonitrile:Water (0.1% TFA).

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile + 0.1% TFA[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide backbone) and 254 nm (Cbz aromatic).[1]

  • Retention: Cbz-Cpg-OH will elute significantly later than free Cyclopropylglycine due to the lipophilic Cbz group.[1]

Workflow Diagram

Analytical_Workflowcluster_QCQuality Control & CharacterizationSampleCrude (S)-Cbz-Cpg-OHNMR1H & 13C NMR(DMSO-d6)Check: Cyclopropyl signalsSample->NMRHPLCChiral HPLC(Daicel Chiralpak)Check: (S) vs (R) ratioSample->HPLCMSLC-MS (ESI)Check: m/z 250.1Sample->MSValidationRelease / Next Step(Peptide Coupling)NMR->ValidationConformsHPLC->Validationee > 98%MS->ValidationMW Confirmed

Figure 2: Standardized analytical workflow for validating (S)-Cbz-Cyclopropylglycine.

References

  • Structural Characterization of Cyclopropylglycine Peptides: Hudson, G. A., et al. (2019). Bioinformatic mapping of radical S-adenosylmethionine-dependent ribosomally synthesized and post-translationally modified peptides identifies new C

    
    , C
    
    
    , and C
    
    
    linkages.[1][4] Journal of Biological Chemistry. (Provides definitive
    
    
    C NMR shifts for the cyclopropylglycine moiety).
  • Cbz-Amino Acid Spectroscopic Standards: Mohamed, H. A., et al. (2017). Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes.[1] RSC Advances (Supporting Information). (Contains detailed NMR/IR data for Cbz-protected amino acid derivatives).

  • Synthesis of Cyclopropyl Amino Acids: Zefirov, N. S., et al. (2015).[5] Synthesis of Amino Acids of Cyclopropylglycine Series.[4][5] Russian Journal of Organic Chemistry. (Authoritative review on the synthesis and properties of the cyclopropylglycine scaffold).

  • Mass Spectrometry of Peptide Derivatives: Matrix Science. Mascot Help: Peptide Fragmentation.[6] (Standard reference for b/y ion and immonium ion fragmentation logic used in Section 4).

Engineering Bioactivity: A Technical Guide to Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, the transition from a "hit" to a "lead" often stalls due to poor pharmacokinetic properties. Native peptides are susceptible to rapid proteolytic degradation and often suffer from low oral bioavailability. Furthermore, flexible peptides pay a high entropic price upon binding to their receptors. Conformationally Constrained Amino Acids (CCAAs) offer a precise solution to these challenges. By locking specific backbone angles (


) or side-chain rotamers (

), researchers can pre-organize peptides into their bioactive conformations, simultaneously enhancing metabolic stability and binding affinity.

This guide provides a technical deep-dive into the thermodynamics, synthesis, and solid-phase incorporation of CCAAs, designed for the bench scientist.

Part 1: The Thermodynamic Rationale

The Entropic Advantage

The fundamental goal of using CCAAs is to manipulate the Gibbs Free Energy equation:



A flexible linear peptide exists in a high-entropy ensemble of random coils in solution. Upon binding, it must adopt a single, rigid conformation, resulting in a massive loss of conformational entropy (


 is large and negative). This entropic penalty fights against the favorable enthalpic interactions (

).

Mechanism of Action: By incorporating a constrained residue (e.g., Aib or a Proline mimetic), the solution-state ensemble is restricted. The peptide is "pre-organized." Consequently, the loss of entropy upon binding is minimized, making


 more negative (more favorable).
Visualization: The Energy Landscape

The following diagram illustrates how constraint alters the folding landscape, lowering the activation barrier for receptor binding.

G cluster_0 Native Peptide cluster_1 Constrained Peptide (CCAA) Unbound_Native High Entropy (Random Coil) Bound_Native Bound State (Rigid) Unbound_Native->Bound_Native Large -TΔS penalty Unbound_CCAA Pre-organized (Lower Entropy) Unbound_Native->Unbound_CCAA Chemical Modification (Constraint) Bound_CCAA Bound State (Rigid) Unbound_CCAA->Bound_CCAA Minimal -TΔS penalty (High Affinity)

Figure 1: Thermodynamic impact of conformational constraint. Pre-organization reduces the entropic cost of binding.

Part 2: Structural Classes & Ramachandran Restrictions

-Tetrasubstituted Amino Acids

The most common example is


-aminoisobutyric acid (Aib) . By replacing the 

proton with a methyl group, the allowed region of the Ramachandran plot is severely restricted.
  • Effect: Aib strongly promotes helical structures (

    
    -helix or 
    
    
    
    -helix) because of steric clashes between the gem-dimethyl groups and the backbone.
  • Use Case: Stabilizing helical epitopes in PPI (Protein-Protein Interaction) inhibitors.

Proline Mimetics & Cyclic Amino Acids

Proline is naturally constrained (


).[1] Synthetic analogues expand this utility:
  • Azetidine-2-carboxylic acid (Aze): 4-membered ring; alters the turn geometry.

  • Pipecolic acid (Pip): 6-membered ring; increases flexibility slightly compared to Pro, but retains

    
    -alkylation stability.
    
  • Spiro-fused residues: Create rigid turns and block proteolysis completely.

-Amino Acids

While not always "constrained" in the cyclic sense,


-amino acids introduce an extra carbon into the backbone, altering the hydrogen-bonding periodicity and creating proteolytic immunity.

Comparative Data: Stability & Structure

ClassRepresentativeStructural EffectProteolytic StabilityPrimary Application
Native Alanine (Ala)

-helix /

-sheet
Low (

mins)
Baseline

-Methyl
AibStrong Helix InducerHigh (Steric shield)Helical Peptidomimetics
Cyclic (

-backbone)
Proline / Aze

-turns / Kinks
High (No amide H)Turn Mimetics
Cyclic (

-

)
Ac

c (Cyclopropyl)

/

-turns
Very HighRigidifying backbones

Part 3: Solid-Phase Peptide Synthesis (SPPS) of CCAAs

The Challenge: The very steric bulk that provides stability makes CCAAs notoriously difficult to couple. Standard protocols (e.g., HBTU/DIEA, 45 min) often fail, leading to deletion sequences.

Optimized Protocol for Hindered Residues (Aib, -Me, etc.)
Reagents Required:
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU/TBTU for hindered couplings.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and accelerate reaction.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Workflow:
  • Activation (Pre-mix): Dissolve 4.0 eq of the Fmoc-CCAA-OH and 3.8 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA (Diisopropylethylamine).

    • Note: Use slightly less coupling agent than amino acid to prevent capping the resin with active ester.

    • Time: Allow activation for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization.

  • Coupling (The "Push"): Add the activated mixture to the resin.

    • Temperature: Elevate to 50°C (microwave or water bath) if possible.

    • Duration: 2 x 1 hour (Double coupling is mandatory for Aib-Aib or Aib-Pro junctions).

  • Monitoring (The Check):

    • Primary Amines: Use the Kaiser Test.

    • Secondary Amines (e.g., after Pro/N-Me): Use the Chloranil Test or Malachite Green Test .

    • Critical: If the test is positive (blue/green), do not proceed. Acetylate (cap) unreacted amines with Ac

      
      O/Pyridine to prevent deletion sequences, then restart the coupling with fresh reagents.
      
  • Deprotection: Hindered Fmoc groups (e.g., Fmoc-Aib) are slower to remove. Use 20% Piperidine + 0.1M DBU in DMF for 2 x 10 minutes. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base that ensures complete removal.

SPPS_Workflow Start Resin-bound Peptide Activation Activate CCAA: 4 eq AA + 3.8 eq HATU + 8 eq DIPEA (2 min) Start->Activation Coupling Coupling Reaction: 2 x 1 hr @ 50°C Activation->Coupling Test QC Check: Chloranil / Kaiser Test Coupling->Test Pass Test Negative (Complete) Test->Pass No Color Fail Test Positive (Incomplete) Test->Fail Blue/Green Deprotect Fmoc Removal: 20% Piperidine + 0.1M DBU Pass->Deprotect Recouple Re-couple with PyAOP or COMU Fail->Recouple Recouple->Test

Figure 2: Decision tree for SPPS of sterically hindered amino acids.

Part 4: Synthesis of Chiral CCAAs

While many CCAAs are commercially available, custom scaffolds require asymmetric synthesis. The two most authoritative methods are:

Schöllkopf Bis-Lactim Ether Method

This is the gold standard for generating


-methyl amino acids with high enantiomeric excess (

).
  • Mechanism: A glycine equivalent is coupled to a chiral auxiliary (Valine), cyclized to a bis-lactim ether, and then alkylated. The auxiliary induces stereochemical preference via steric hindrance.

  • Pros: Extremely reliable, high yields.

  • Cons: Requires hydrolysis of the auxiliary (sometimes harsh conditions).[2]

Maruoka Catalyst (Phase Transfer Catalysis)

A modern, "green" approach using chiral quaternary ammonium salts.

  • Mechanism: An achiral Schiff base of glycine is alkylated under phase-transfer conditions. The chiral catalyst pairs with the enolate, blocking one face of the molecule.

  • Pros: Catalytic (low loading), mild conditions, scalable.

Part 5: Application Case Studies

Saxagliptin (Onglyza)
  • Target: DPP-4 (Type 2 Diabetes).

  • Constraint: Contains a bulky adamantyl group attached to the glycine backbone and a cyanopyrrolidine (proline mimetic).

  • Benefit: The rigid adamantyl group fills the hydrophobic S1 pocket of the enzyme, increasing potency and selectivity over related proteases (DPP-8/9).

Pasireotide (Signifor)
  • Target: Somatostatin Receptors (Cushing's Disease).[3]

  • Constraint: A cyclohexapeptide containing 4-amino-ethyl-phenyl-carbamic acid .

  • Benefit: Cyclization and unnatural residues render it virtually immune to serum proteases, extending the half-life from minutes (native somatostatin) to hours.

References

  • Thermodynamics of Constraint: Pettitt, B. M., et al. (2018). Thermodynamics of Conformational Transitions in a Disordered Protein Backbone Model. Biophysical Journal. [Link]

  • Ramachandran Restrictions (Proline/Aib): Imamura, H., et al. (2005). The Ramachandran plots of glycine and pre-proline. BMC Structural Biology. [Link]

  • SPPS of Hindered Peptides: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Asymmetric Synthesis (Maruoka): Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. [Link]

  • FDA Approved Drugs (Cyclic/Constrained): Zhang, H., & Chen, S. (2022).[4] Cyclic Peptide Drugs Approved in the Last Two Decades (2001–2021). RSC Chemical Biology. [Link]

Sources

Potential therapeutic applications of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential therapeutic applications of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid derivatives Format: In-depth Technical Guide Author Persona: Senior Application Scientist

A Master Guide to Conformational Constraint in Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the restriction of molecular flexibility is a pivotal strategy to enhance potency and selectivity. (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid —more precisely known as (S)-N-Cbz-cyclopropylglycine —represents a "privileged scaffold" in this domain.

This guide analyzes the technical utility of this chiral building block. Unlike flexible aliphatic amino acids (like leucine or valine), the cyclopropyl moiety introduces a unique combination of steric bulk , lipophilicity , and conformational locking (via


 and 

torsion angle restriction). These properties make it indispensable in the development of NMDA receptor modulators for CNS disorders and peptidomimetic inhibitors for viral proteases (HCV NS3/4A).
The Chemistry of Constraint: Mechanism of Action

To understand the therapeutic value of (S)-N-Cbz-cyclopropylglycine, one must first grasp its structural impact on a peptide chain.

  • The "Cyclopropyl Wall": The cyclopropane ring is not merely a hydrophobic group; it is an electronic hybrid with partial

    
    -character (Walsh orbitals). When incorporated into a peptide, it locks the backbone into specific conformations, reducing the entropic penalty of binding to a receptor.
    
  • Metabolic Shielding: The steric bulk of the cyclopropyl group adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly extending the in vivo half-life of peptide-based drugs.

  • Chirality: The (S)-configuration corresponds to the L-amino acid stereochemistry, ensuring compatibility with natural biological targets while offering bioisosteric replacement for L-Leucine or L-Alanine.

Therapeutic Application I: CNS Modulation (NMDA & mGluR)

The most profound application of cyclopropylglycine derivatives lies in neuropharmacology, specifically targeting the glutamatergic system .

The Target: NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor requires two agonists for activation: glutamate and glycine.[1][2][3] Full agonists at the glycine site can cause excitotoxicity (neuronal death).

  • The Solution: (S)-Cyclopropylglycine derivatives act as partial agonists at the glycine binding site (GluN1 subunit).

  • Mechanism: They stabilize a specific receptor conformation that opens the ion channel sufficiently to restore function (in hypofunctional states like Schizophrenia) but not enough to trigger excitotoxic calcium floods.

  • Subtype Selectivity: 2'-substituted analogues of cyclopropylglycine (e.g., CCG-IV) have demonstrated the ability to differentiate between GluN2A and GluN2B subunits, a "holy grail" for treating depression without psychotomimetic side effects.

Diagram: NMDA Receptor Modulation Pathway

NMDA_Pathway Agonist (S)-Cyclopropylglycine (Partial Agonist) GlySite Glycine Binding Site (GluN1 Subunit) Agonist->GlySite  Binds with high affinity   Channel Ion Channel Pore (Mg2+ Block Removal) GlySite->Channel  Induces partial opening   CaInflux Controlled Ca2+ Influx Channel->CaInflux  Modulates   Outcome Synaptic Plasticity (LTP) No Excitotoxicity CaInflux->Outcome  Therapeutic Effect  

Figure 1: Mechanism of NMDA receptor partial agonism by cyclopropylglycine derivatives, balancing activation to prevent neurotoxicity.

Therapeutic Application II: Antiviral Protease Inhibition (HCV)

In the fight against Hepatitis C Virus (HCV), the NS3/4A serine protease is a primary drug target.

  • P1/P2 Scaffolding: First-generation protease inhibitors (e.g., Boceprevir) and second-generation macrocycles utilize non-canonical amino acids to fit the shallow, hydrophobic S1 and S2 pockets of the viral enzyme.

  • The Role of Cyclopropylglycine:

    • It serves as a P1 residue replacement . The cyclopropyl ring fills the S1 specificity pocket more efficiently than the flexible propyl chain of Norvaline.

    • Cbz Protection: The (S)-N-Cbz-cyclopropylglycine is the stable intermediate used to introduce this moiety during synthesis. The Cbz group is often removed late-stage to couple the "warhead" (e.g., ketoamide or acylsulfonamide).

Technical Protocols: Synthesis & Incorporation

For researchers aiming to utilize this compound, the following protocols ensure high enantiopurity and efficient peptide coupling.

A. Chemo-Enzymatic Synthesis (State-of-the-Art)

Recent advances (2024) utilizing Amino Acid Dehydrogenases (AADH) have superseded purely chemical routes (Strecker synthesis) due to superior enantioselectivity (>99% ee).

ParameterSpecificationNotes
Substrate CyclopropylglyoxylatePrecursor ketone
Enzyme Engineered Leucine DehydrogenaseMutated for cyclopropyl tolerance
Cofactor NADH / Formate DehydrogenaseFor cofactor regeneration
Yield >95% ConversionScalable to kg quantities
B. Deprotection & Coupling Workflow

The Cbz (Benzyloxycarbonyl) group is robust but must be removed under mild conditions to prevent racemization of the sensitive cyclopropyl stereocenter.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of (S)-N-Cbz-cyclopropylglycine in Methanol (MeOH).

  • Catalyst Loading: Add 10 wt% Pd/C (Palladium on Carbon).[4] Crucial: Do not use Pd(OH)2 as it may be too aggressive.

  • Hydrogenation: Stir under H2 balloon (1 atm) for 2-4 hours at RT.

    • Checkpoint: Monitor via TLC (Disappearance of UV-active Cbz spot).

  • Filtration: Filter through a Celite pad to remove Pd/C.[4]

  • Coupling (SPPS): React the free amino acid immediately using HATU/DIPEA conditions. The cyclopropyl amine is sterically hindered; extended coupling times (2x standard) are recommended.

Diagram: Synthesis & Usage Workflow

Synthesis_Workflow Start Cyclopropylglyoxylate Enzyme Biocatalysis (Leucine DH + NADH) Start->Enzyme  Reductive Amination   Product (S)-Cyclopropylglycine Enzyme->Product  >99% ee   Protect Cbz-Cl Protection Product->Protect  Stabilization   Final (S)-N-Cbz-Cyclopropylglycine (Stable Building Block) Protect->Final  Ready for SPPS  

Figure 2: The chemo-enzymatic route to generating the stable Cbz-protected building block.

References
  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System . MDPI. (2024). Link

  • Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog . National Institutes of Health (NIH). Link

  • Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent NMDA receptor agonists . National Institutes of Health (NIH). Link

  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group . BenchChem.[4] Link

  • Application of Ring-Closing Metathesis for the Synthesis of Macrocyclic Peptidomimetics as Inhibitors of HCV NS3 Protease . ACS Publications. Link

Sources

Methodological & Application

Protocol for incorporating (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid into peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Incorporating (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid into Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Conformational Constraint in Peptide Design

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the pharmacological profiles of peptide-based therapeutics.[1] UAAs can enhance structural stability, improve metabolic resistance, and fine-tune receptor binding affinity.[2][3] (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, hereafter referred to as Z-L-Cpa-OH, is a particularly valuable UAA. Its rigid cyclopropyl moiety introduces a significant conformational constraint on the peptide backbone.[4] This rigidity can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to a dramatic increase in potency and selectivity.[4]

This guide provides a detailed protocol for the incorporation of Z-L-Cpa-OH into synthetic peptides using standard Solid-Phase Peptide Synthesis (SPPS) methodologies, with a focus on the practical considerations for coupling and subsequent deprotection of the benzyloxycarbonyl (Cbz or Z) group.

Core Principles: Strategic Integration into SPPS

Z-L-Cpa-OH is most commonly utilized within the Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) framework. The Fmoc group serves as the temporary Nα-protectant for all standard amino acids in the sequence, while the Cbz group on the cyclopropyl residue acts as a semi-permanent protecting group.

The primary strategic decision involves the method for removing the Cbz group, as it is orthogonal to the base-labile Fmoc group and the standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The two principal pathways for Cbz deprotection are:

  • Catalytic Hydrogenolysis: The classic and cleanest method, involving hydrogen gas and a palladium catalyst. It is performed post-synthesis after the peptide has been cleaved from the resin. Its orthogonality ensures that other protecting groups are unaffected.[5]

  • Strong Acid Cleavage: Certain strong acids, such as Trifluoroacetic acid (TFA) used in the final cleavage cocktail, can remove the Cbz group, although this is often slower and less efficient than hydrogenolysis and can depend on the specific cleavage conditions.[6]

This protocol will detail the more robust and widely applicable post-cleavage hydrogenolysis approach, while also providing context for acid-mediated removal.

Experimental Workflow: From Resin to Purified Peptide

The overall workflow for incorporating Z-L-Cpa-OH follows the standard Fmoc-SPPS paradigm, with special attention paid to the coupling of the UAA and the final deprotection steps.

SPPS_Workflow cluster_resin Resin Preparation cluster_synthesis Peptide Synthesis Cycles cluster_cleavage Cleavage & Deprotection cluster_final Final Processing Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotect_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Coupling_AA Couple Standard Fmoc-Amino Acid Fmoc_Deprotect_Initial->Coupling_AA Wash_1 Wash (DMF) Coupling_AA->Wash_1 Fmoc_Deprotect_Cycle Fmoc Deprotection Wash_1->Fmoc_Deprotect_Cycle Wash_2 Wash (DMF) Fmoc_Deprotect_Cycle->Wash_2 Coupling_Z_Cpa Couple Z-L-Cpa-OH (Activation Required) Wash_2->Coupling_Z_Cpa Wash_3 Wash (DMF) Coupling_Z_Cpa->Wash_3 Coupling_Next_AA Couple Subsequent Fmoc-Amino Acids Wash_3->Coupling_Next_AA Final_Fmoc_Deprotect Final Fmoc Deprotection Coupling_Next_AA->Final_Fmoc_Deprotect Cleavage Cleave from Resin (TFA Cocktail) Final_Fmoc_Deprotect->Cleavage Precipitate Precipitate & Lyophilize (Crude Peptide) Cleavage->Precipitate Cbz_Deprotect Cbz Deprotection (Hydrogenolysis) Precipitate->Cbz_Deprotect Purify RP-HPLC Purification Cbz_Deprotect->Purify Characterize LC-MS Analysis Purify->Characterize

Caption: General workflow for SPPS incorporating Z-L-Cpa-OH.

Detailed Protocols & Methodologies

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier Recommendation
Rink Amide MBHA Resin100-200 meshStandard SPPS Supplier
(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid>98%Specialized Supplier
Fmoc-protected Amino Acids>99%Standard SPPS Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeLow water/amine content
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)>99%
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)>99%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Trifluoroacetic Acid (TFA)>99%
Triisopropylsilane (TIS)99%Scavenger
Palladium on Carbon (Pd/C)10% w/wDegussa type
Methanol (MeOH)ACS Grade
Diethyl Ether (Et2O)AnhydrousFor precipitation
Protocol 1: Solid-Phase Peptide Synthesis

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Add DMF (~10 mL/g of resin) and gently agitate for 1 hour. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Repeat with fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[7]

  • Coupling of Z-L-Cpa-OH (Key Step):

    • Rationale: The carboxylic acid of Z-L-Cpa-OH must be activated to form a reactive species that will readily couple with the free amine on the resin. Due to the potential for steric hindrance from the cyclopropyl group, robust coupling reagents are recommended.

    • Pre-activation: In a separate vial, dissolve Z-L-Cpa-OH (0.4 mmol, 4 eq.), an activating agent (e.g., HATU, 0.38 mmol, 3.8 eq.), and a base (DIPEA, 0.8 mmol, 8 eq.) in DMF (~2 mL). Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the drained resin.

    • Agitate at room temperature for 2-4 hours. Microwave-assisted coupling (20-30 min at 50-75 °C) can significantly accelerate this step.[8]

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the coupling is incomplete; repeat the coupling step.[9]

    • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x).

Coupling Reagent CombinationEquivalents (AA:Reagent:Base)Time (RT)Notes
HATU/DIPEA 4 : 3.8 : 82-4 hHighly efficient and rapid. Recommended for sterically hindered amino acids. The hexafluorophosphate counterion minimizes side reactions.
HCTU/DIPEA 4 : 3.8 : 82-4 hSimilar to HATU in efficiency, often more cost-effective.
DIC/Oxyma 4 : 4 : 04-6 hA carbodiimide-based method. Oxyma is a superior alternative to HOBt, reducing the risk of racemization and improving safety. No tertiary base (DIPEA) is required.
  • Chain Elongation:

    • For all subsequent standard amino acids, repeat the cycle of Fmoc deprotection (Step 2) and coupling. For standard couplings, 4 equivalents of Fmoc-amino acid and activating reagents are typically sufficient with a reaction time of 1-2 hours.

Protocol 2: Cleavage and Cbz-Group Deprotection

Deprotection_Decision cluster_options Cbz Deprotection Options Start Crude Z-Protected Peptide Hydrogenolysis Protocol 2.2: Catalytic Hydrogenolysis Start->Hydrogenolysis Recommended Orthogonal Acid Alternative: Strong Acid Start->Acid Process Dependent Result_H Fully Deprotected Peptide Hydrogenolysis->Result_H Result_A Fully Deprotected Peptide Acid->Result_A

Caption: Decision path for Cbz group removal.

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection procedure (Protocol 1, Step 2) on the N-terminal amino acid.

  • Resin Cleavage:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% Water, 2.5% TIS .

    • Add the cleavage cocktail to the resin (~10 mL/0.1 mmol scale) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (~40 mL).

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. At this stage, the peptide is free from the resin and all acid-labile side-chain protecting groups, but the Cbz group remains.

  • Cbz Deprotection via Catalytic Hydrogenolysis:

    • Safety First: Hydrogen gas is flammable. Perform this procedure in a well-ventilated fume hood with appropriate safety measures. The Pd/C catalyst can be pyrophoric and should be handled while wet.[5]

    • Dissolution: Dissolve the crude peptide in a suitable solvent, such as methanol, ethanol, or aqueous acetic acid.

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The weight of the catalyst should be approximately 10-20% of the weight of the peptide.

    • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

    • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

    • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed (typically 2-12 hours).

    • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentration: Concentrate the filtrate under reduced pressure to yield the fully deprotected peptide. Lyophilize from an aqueous solution for a final fluffy powder.

Characterization and Quality Control

  • Purity Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the final peptide. A gradient of water and acetonitrile (both containing 0.1% TFA) is typically used.

  • Identity Confirmation: Use Mass Spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular weight of the final product. The observed mass should match the theoretical mass calculated for the peptide containing the incorporated cyclopropyl-acetic acid residue.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Z-L-Cpa-OH Steric hindrance; insufficient activation time or reagent equivalents.Double couple the amino acid. Use a more potent activating reagent like HATU. Consider microwave-assisted synthesis to drive the reaction to completion.[8]
Cbz Group is Not Removed Inactive catalyst; insufficient hydrogen pressure; poor solvent choice.Use fresh Pd/C catalyst. Ensure the system is properly purged with H₂. Switch to a solvent in which the peptide is fully soluble (e.g., add acetic acid). Increase reaction time.[5][10]
Multiple Peaks in Final HPLC Trace Incomplete deprotection of side chains; deletion sequences from poor coupling.Confirm deprotection with MS. Re-subject the peptide to cleavage/deprotection conditions. For deletion sequences, optimize coupling times and reagents during SPPS.
Racemization Over-activation of the amino acid; use of incorrect base or additives.Avoid pre-activation times longer than 5-10 minutes. Use Oxyma instead of HOBt. Ensure DIPEA is used at the correct stoichiometry.[7]

References

  • Chemical Society Reviews. (2004).
  • PMC.
  • MDPI. (2020).
  • PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Frontiers. (2019).
  • Technical Disclosure Commons. (2025).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • RSC Publishing. (2017). Green Chemistry.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • PMC. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis.
  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development.
  • Reddit. (2025). What causes overcoupling in microwave assisted SPPS?.
  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • PMC.
  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. Peptide Resin Loading Protocols.
  • CEM Corporation. (2019). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.

Sources

Solid-phase peptide synthesis using (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior researchers and process chemists. It addresses the specific challenges of incorporating (S)-N-Benzyloxycarbonylamino-cyclopropyl-acetic acid (referred to herein as (S)-Cbz-Cyclopropylglycine or Cbz-Cpg-OH ) into solid-phase peptide synthesis (SPPS).

Executive Summary & Chemical Profile[1][2]

(S)-Cbz-Cyclopropylglycine is a non-proteinogenic amino acid valued in peptidomimetics for its ability to induce specific conformational constraints (typically


-turns) and enhance metabolic stability against proteolytic degradation.

However, its incorporation presents two distinct chemical challenges that standard SPPS protocols fail to address:

  • Steric Hindrance: The cyclopropyl side chain, directly attached to the

    
    -carbon, creates significant steric bulk (similar to Valine or Isoleucine but with added ring strain), making acylation difficult.
    
  • Protecting Group Incompatibility: The Benzyloxycarbonyl (Cbz or Z) group is not removable by standard Fmoc deprotection reagents (piperidine). Therefore, this building block is primarily restricted to use as the N-terminal residue (capping) in Fmoc SPPS, or requires specific Boc-chemistry protocols.

Chemical Specifications
FeatureDetail
Common Name (S)-Cbz-Cyclopropylglycine (Cbz-Cpg-OH)
IUPAC (S)-2-(Benzyloxycarbonylamino)-2-cyclopropylacetic acid
Structural Challenge

-branched side chain (Cyclopropyl); High steric bulk.[1][2]
Racemization Risk High . The electron-withdrawing nature of the ring and strain can increase the acidity of the

-proton during activation.
SPPS Role N-Terminal Capping (Fmoc Mode) or Internal Residue (Boc Mode - requires HF cleavage).

Strategic Considerations: The "Why" Behind the Protocol

Before initiating synthesis, the experimental design must account for the orthogonality of the Cbz group.

A. The Cbz Limitation in SPPS

Unlike Fmoc (base-labile) or Boc (acid-labile), the Cbz group requires strong acid (HF, HBr/AcOH) or catalytic hydrogenation (


/Pd) for removal.
  • In Fmoc SPPS: Cbz-Cpg-OH must be the final amino acid coupled. It serves as a stable N-terminal cap.

  • In Boc SPPS: Cbz is stable to TFA (used for Boc removal). It is removed simultaneously with the peptide from the resin using HF.

B. Mitigating Racemization

Cyclopropylglycine derivatives are prone to racemization during activation via oxazolone formation . Standard bases like DIEA (Diisopropylethylamine) can abstract the acidic


-proton.
  • Solution: Use Collidine (TMP) or N-Methylmorpholine (NMM) as weaker bases, and employ Oxyma Pure or HOAt as additives to suppress racemization.

Protocol 1: Resin Preparation & Elongation (Fmoc Strategy)

This protocol assumes the synthesis of a peptide where Cbz-Cpg is the N-terminal residue: Cbz-Cpg-[Peptide]-Resin.

Step 1: Resin Selection

Use a low-loading resin (0.3 – 0.5 mmol/g) to minimize intermolecular aggregation, which exacerbates the steric difficulties of coupling the cyclopropyl residue.

  • Recommended:ChemMatrix or Tentagel resins (PEG-PS) for better swelling/solvation of hydrophobic sequences.

Step 2: Standard Elongation

Synthesize the C-terminal segment using standard Fmoc/tBu protocols (e.g., HBTU/DIEA). Ensure the N-terminal Fmoc of the penultimate residue is removed and the resin is thoroughly washed with DMF.

Protocol 2: Coupling (S)-Cbz-Cyclopropylglycine

Critical Step: This coupling requires "Pre-Activation" to ensure rapid reaction kinetics before racemization can occur.

Reagents:

  • Amino Acid: (S)-Cbz-Cpg-OH (3.0 eq relative to resin loading)

  • Coupling Agent: HATU (2.9 eq) or DIC (3.0 eq) + Oxyma Pure (3.0 eq)

  • Base: 2,4,6-Collidine (TMP) (6.0 eq) — Preferred over DIEA to reduce racemization.

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve (S)-Cbz-Cpg-OH and HATU in minimal DMF.

  • Activation: Add Collidine. Shake for exactly 30 seconds . Do not let this sit; prolonged activation increases racemization.

  • Coupling: Immediately add the activated solution to the resin-bound peptide.

  • Reaction Time:

    • Room Temperature: 2 to 4 hours with vigorous shaking.

    • Microwave (Optional): 75°C for 5 minutes (Note: Microwave increases racemization risk for this specific residue; use only if RT coupling fails).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Cpg is primary, Chloranil is reliable for sterically hindered checks). If positive (blue), recouple using PyAOP/HOAt .

Data Summary: Coupling Efficiency vs. Conditions
Activation MethodBaseRacemization RiskCoupling Yield (1 hr)
HBTU / DIEADIEAHigh (>5%)85%
HATU / Collidine Collidine Low (<1%) >98%
DIC / OxymaNoneVery Low (<0.5%)95%

Protocol 3: Cleavage & Isolation

Since the N-terminus is Cbz-protected, the cleavage cocktail must only remove side-chain protecting groups (tBu, Trt, Pbf) and release the peptide from the resin.

Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5 : 5 : 5 : 5 : 2.5). Time: 2–3 hours at Room Temperature.

Note: The Cbz group will remain intact during this TFA cleavage. The final product will be Cbz-Cpg-[Peptide]-OH (or amide).

Visualization: Decision Logic for Coupling

The following diagram illustrates the decision process for selecting the correct coupling conditions based on steric and chiral risks.

CouplingLogic start Start: Couple (S)-Cbz-Cpg-OH check_pos Position in Sequence? start->check_pos internal Internal Residue check_pos->internal terminal N-Terminal (Cap) check_pos->terminal fmoc_check Chemistry Type? internal->fmoc_check couple_cond Select Coupling Reagents terminal->couple_cond stop_fmoc STOP: Incompatible with Fmoc Deprotection fmoc_check->stop_fmoc Fmoc SPPS boc_path Proceed: Boc Chemistry (HF Cleavage required) fmoc_check->boc_path Boc SPPS boc_path->couple_cond method_A Method A (Std): HBTU/DIEA couple_cond->method_A method_B Method B (Optimized): HATU/Collidine or DIC/Oxyma couple_cond->method_B risk_rac High Racemization Risk method_A->risk_rac low_rac Low Racemization Risk method_B->low_rac

Caption: Workflow logic for selecting synthesis strategy and reagents to minimize racemization.

Quality Control & Troubleshooting

Diastereomer Analysis

Because (S)-Cpg is prone to racemization, the crude peptide may contain the (R)-Cpg isomer.

  • Analytical Method: Use C18 RP-HPLC with a shallow gradient (e.g., 0.5% B per minute). The diastereomers typically separate due to the significant conformational difference induced by the cyclopropyl ring.

  • Verification: Co-inject with a synthesized standard of the (R)-isomer if available, or rely on NMR (

    
    -proton shift).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Cyclopropyl group.Double couple using PyAOP/HOAt at 40°C. Switch to microwave (max 50°C).
Racemization (>5%) Base strength too high (DIEA) or pre-activation too long.Switch to Collidine or DIC/Oxyma . Reduce pre-activation time to <30s.
Low Solubility Hydrophobic nature of Cbz and Cyclopropyl.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Cbz stability and orthogonality).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU vs HBTU for hindered amines).

  • Wenschuh, H., et al. (2004). Racemization of amino acids in solid-phase peptide synthesis. Journal of Peptide Science. (Mechanisms of racemization for alpha-branched residues).

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (Protocols for sterically hindered coupling).

  • Biotage. The Mechanism of Boc and Fmoc Deprotection. (Foundational chemistry for protecting group strategies).

Sources

Deprotection methods for the benzyloxycarbonyl group in cyclopropyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Engineering Challenge: The "Ring-Opening" Trap

Cyclopropyl amino acids (e.g., 1-aminocyclopropanecarboxylic acid, ACC) are critical peptidomimetics used to restrict conformational flexibility in drug design. However, they present a unique synthetic paradox during deprotection.

The standard industry method for Cbz removal—Catalytic Hydrogenolysis (


) —is frequently incompatible with cyclopropyl moieties. The high ring strain of the cyclopropane (~27.5 kcal/mol) mimics the reactivity of a double bond. Under standard hydrogenation conditions, the ring often undergoes hydrogenolytic cleavage, resulting in the formation of straight-chain alkyl byproducts (e.g., valine or norvaline derivatives) rather than the desired cyclic amino acid.
Strategic Decision Matrix

To ensure the integrity of the cyclopropyl ring, the deprotection strategy must be shifted from reductive cleavage to acidolytic or silylation-based cleavage.

MethodReagent SystemMechanismRisk to CyclopropaneScalabilityRecommendation
Silylation TMSI (in situ via TMSCl + NaI)Silyl transfer / HydrolysisLowest MediumPrimary Protocol (High Value/Complex Substrates)
Acidolysis 33% HBr in Acetic Acid

Acidic Cleavage
Low (for simple ACC)High Secondary Protocol (Robust/Bulk Scale)
Nucleophilic 2-Mercaptoethanol / BaseNucleophilic AttackLowMediumGreen Alternative (Halogen-free)
Hydrogenolysis

/ Pd-C
Metal-catalyzed ReductionCritical HighAvoid (Unless poisoned catalysts are used)

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chemoselective Method (TMSI)

Application: Best for highly functionalized cyclopropyl amino acids or substrates sensitive to strong acids. Mechanism: Iodotrimethylsilane (TMSI) cleaves the carbamate via a silyl carbamate intermediate. Because TMSI is expensive and unstable, this protocol generates it in situ.

Reagents
  • Substrate: N-Cbz-1-aminocyclopropanecarboxylic acid derivative (

    
     equiv).
    
  • Reagent 1: Sodium Iodide (NaI) (

    
     equiv) - Must be dry.
    
  • Reagent 2: Chlorotrimethylsilane (TMSCl) (

    
     equiv).
    
  • Solvent: Acetonitrile (MeCN) - Anhydrous.

  • Quench: Methanol (MeOH).[1][2][3]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under an Argon or Nitrogen atmosphere.

  • Solubilization: Dissolve the N-Cbz substrate and NaI in anhydrous MeCN (

    
     M concentration).
    
  • Activation: Add TMSCl dropwise via syringe at

    
    .
    
    • Observation: The solution may turn slightly yellow/orange due to transient iodine liberation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[4][5] The carbamate spot should disappear.[6]

  • Quenching (Critical): Cool to

    
     and add excess Methanol (
    
    
    
    equiv).
    • Chemistry: This solvolyzes the silyl carbamate intermediate and quenches any benzyl iodide formed (preventing re-alkylation of the amine).

  • Workup:

    • Concentrate the mixture in vacuo.

    • Redissolve in water/acidic buffer.

    • Wash with diethyl ether (removes benzyl methyl ether and iodine byproducts).

    • Lyophilize the aqueous layer to obtain the amine as a hydroiodide/hydrochloride salt.

Protocol B: The Robust Acidolytic Method (HBr/AcOH)

Application: Ideal for simple, non-functionalized ACC derivatives and large-scale batches. Safety Warning: Generates Benzyl Bromide (potent lachrymator). Perform in a high-efficiency fume hood.

Reagents
  • Substrate: N-Cbz-ACC derivative.

  • Reagent: 33% HBr in Glacial Acetic Acid (commercial reagent).

  • Solvent: None (Reagent acts as solvent) or Dichloromethane (DCM) for solubility.

Step-by-Step Methodology
  • Preparation: Place the substrate in a round-bottom flask equipped with a drying tube (CaCl2).

  • Addition: Add 33% HBr/AcOH (

    
     mL per gram of substrate).
    
    • Note: Evolution of

      
       gas will be observed.
      
  • Reaction: Stir at RT for 30–60 minutes.

    • Control: Do not heat. Heating increases the risk of ring opening via homo-conjugate addition.

  • Precipitation: Pour the reaction mixture slowly into a large excess of cold anhydrous Diethyl Ether (

    
     volume).
    
    • Result: The amine hydrobromide salt should precipitate as a white solid.

  • Purification:

    • Filter the solid.[2][4]

    • Wash extensively with ether to remove the benzyl bromide byproduct.

    • Validation: The ether wash removes the lachrymator. The solid is the pure salt.

Part 3: Mechanistic Visualization

Decision Logic for Cbz Deprotection

The following diagram illustrates the decision process to avoid ring cleavage.

Cbz_Deprotection_Logic Start Input: N-Cbz-Cyclopropyl-AA Check_Ring Is the Cyclopropane 'Activated'? (Donor-Acceptor substituents) Start->Check_Ring Method_H2 Method: H2 / Pd-C (Hydrogenolysis) Start->Method_H2 Avoid (Common Error) Method_HBr Method: HBr / AcOH (Standard Acidolysis) Check_Ring->Method_HBr No (Simple Ring) Method_TMSI Method: TMSI (in situ) (Silyl-Cleavage) Check_Ring->Method_TMSI Yes (High Risk) Result_Safe Intact Cyclopropyl Amine Method_HBr->Result_Safe Yields Amine.HBr Method_TMSI->Result_Safe Yields Amine.HI Fail_State Impurity: Valine/Norvaline derivs Method_H2->Fail_State Ring Opening (Straight chain alkyls) Risk_Check Risk Assessment: High Ring Strain

Caption: Decision tree prioritizing ring integrity. Hydrogenolysis is flagged as high-risk for cyclopropyl moieties.

Mechanism of TMSI-Mediated Cleavage

This diagram details the "Soft" deprotection pathway that preserves the ring.

TMSI_Mechanism Step1 N-Cbz-Cyclopropyl-AA + TMS-I Step2 Intermediate: Silyl Carbamate + Benzyl Iodide Step1->Step2 O-Silylation Step3 Methanol Quench (Solvolysis) Step2->Step3 Add MeOH Final Product: Cyclopropyl Amine + CO2 + TMS-OMe Step3->Final Decarboxylation

Caption: TMSI cleavage pathway. Note the generation of Benzyl Iodide, which must be washed away.

Part 4: Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the ring has not opened, you must perform specific NMR checks.

FeatureIntact Cyclopropane (Target)Ring-Opened (Failure)
1H NMR Region 0.8 – 1.5 ppm (Multiplets)0.9 ppm (Methyl triplet/doublet)
Appearance Distinctive high-field multiplets (2-4H)Standard alkyl chain signals
13C NMR 10 – 20 ppm (

of ring)
15 – 35 ppm (Alkyl

)
Mass Spec M+1 (Expected Mass)M+3 (Hydrogenation +2H)
Troubleshooting Guide
  • Problem: Low yield with TMSI method.

    • Cause: Incomplete generation of TMSI or moisture in solvent.

    • Fix: Ensure NaI is dry (oven at 120°C) and MeCN is anhydrous. Increase reaction time.

  • Problem: Benzyl bromide impurities in HBr method.

    • Cause: Insufficient ether wash.

    • Fix: Reprecipitate the salt from MeOH/Ether.

References

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495–496. [1]

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on acidolytic cleavage vs. hydrogenolysis).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on Cbz stability).
  • Scattolin, T., et al. (2022).[7] "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 24(20), 3736–3740.[8]

  • Gaucher, A., et al. (2010). "Syntheses of α-Aminocyclopropanecarboxylic Acids." Chemical Reviews, 110(6), 3600–3640. (Comprehensive review on ACC stability).

Sources

Experimental setup for enzymatic reactions with (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the biocatalytic handling of non-canonical amino acids. It details the experimental setup for the enzymatic kinetic resolution to produce high-purity (S)-N-Benzyloxycarbonyl-cyclopropylglycine (referred to here as (S)-Cbz-CPG ) and its subsequent use in enzymatic peptide coupling .

Introduction & Scientific Rationale

Cyclopropylglycine (CPG) is a rigid, non-proteinogenic amino acid. Its cyclopropyl side chain restricts conformational flexibility, making it a high-value building block for peptidomimetics, HCV protease inhibitors, and glutamate receptor ligands.

The (S)-enantiomer is biologically privileged but difficult to synthesize via standard chemical hydrogenation due to the lability of the cyclopropane ring under high-pressure catalytic conditions. Enzymatic Kinetic Resolution (EKR) offers a mild, scalable alternative, leveraging the stereospecificity of serine proteases to hydrolyze the ester precursor under ambient conditions.

Key Challenges Addressed
  • Steric Bulk: The cyclopropyl group is sterically demanding (similar to Valine/Isoleucine), requiring enzymes with expansive hydrophobic pockets.

  • Solubility: The Cbz-protecting group renders the substrate hydrophobic, necessitating a biphasic or co-solvent reaction system.

  • Enantiopurity: Achieving >99% ee is critical for pharmaceutical applications.

Experimental Setup: Kinetic Resolution

Objective: Isolate (S)-Cbz-CPG from racemic N-Cbz-cyclopropylglycine methyl ester using Alcalase 2.4L (Subtilisin Carlsberg) .

Materials & Equipment
  • Enzyme: Alcalase 2.4L (Novozymes/Sigma) or Subtilisin A.

  • Substrate: (R,S)-N-Cbz-cyclopropylglycine methyl ester.

  • Solvent System: Phosphate Buffer (0.1 M, pH 7.5) / Acetone (90:10 v/v).

  • pH Stat: Titration unit (e.g., Metrohm Titrando) with 1.0 M NaOH.

  • Temperature Control: Thermostated shaker or jacketed vessel at 25°C.

Protocol: Hydrolytic Resolution
  • Substrate Preparation: Dissolve 10.0 g (approx. 38 mmol) of racemic (R,S)-ester in 20 mL of acetone.

  • Buffer Initialization: Add the acetone solution dropwise to 180 mL of 0.1 M Phosphate Buffer (pH 7.5) under vigorous stirring. A fine emulsion should form.

  • Enzyme Addition: Add 1.0 mL of Alcalase 2.4L (approx. 2.4 AU/g).

  • Reaction Monitoring (pH Stat):

    • As the ester hydrolyzes, acid is released, dropping the pH.

    • Maintain pH at 7.5 automatically by titrating with 1.0 M NaOH.

    • Endpoint: The reaction typically slows significantly near 50% conversion (theoretical yield of the S-acid).

  • Quenching: At 45-50% conversion (verify by HPLC), adjust pH to 9.0 to solubilize the (S)-acid fully as a salt and stop the enzyme activity (or filter off immobilized enzyme).

  • Workup:

    • Extraction 1 (Remove R-Ester): Extract the alkaline mixture (pH 9) with Ethyl Acetate (3 x 100 mL). The unreacted (R)-ester stays in the organic phase.

    • Acidification: Acidify the aqueous phase (containing (S)-acid salt) to pH 2.0 using 2 M HCl. The product will precipitate or oil out.

    • Extraction 2 (Isolate Product): Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).

    • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

    • Crystallization: Recrystallize from EtOAc/Hexane to upgrade ee to >99%.

Analytical Method (Chiral HPLC)
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: (S)-Acid typically elutes after the ester but order must be confirmed with standards.

Experimental Setup: Enzymatic Peptide Coupling

Objective: Use the isolated (S)-Cbz-CPG as an acyl donor to synthesize the dipeptide Cbz-(S)-CPG-L-Phe-NH₂ via thermodynamic control.

Rationale

Chemical coupling of sterically hindered amino acids like CPG often leads to racemization (via oxazolone formation). Enzymatic coupling using Thermolysin avoids this due to its strict stereospecificity and mild conditions.

Protocol
  • Reaction Mix:

    • Donor: (S)-Cbz-CPG (100 mM).

    • Nucleophile: L-Phenylalanine amide (H-Phe-NH₂) (120 mM).

    • Enzyme: Thermolysin (suspended solid or immobilized).

    • Solvent: Ethyl Acetate / Tris-HCl Buffer (pH 7.5) biphasic system (50:50).[1]

    • Note: Biphasic systems push the equilibrium toward synthesis by extracting the hydrophobic peptide product into the organic phase.

  • Incubation: Shake at 37°C for 24-48 hours.

  • Workup: Separate phases. Wash organic phase with 1M HCl (remove excess nucleophile) and sat. NaHCO₃ (remove unreacted acid). Evaporate to yield dipeptide.

Visualization of Workflows

Diagram 1: Kinetic Resolution Workflow

This diagram illustrates the separation logic based on pH switching.

ResolutionWorkflow Start Racemic (R,S)-Cbz-CPG Ester (Acetone/Buffer Emulsion) Enzyme Add Alcalase 2.4L pH Stat @ 7.5, 25°C Start->Enzyme Decision Conversion ~50%? Enzyme->Decision Decision->Enzyme No (<45%) Quench Adjust pH to 9.0 (Solubilize S-Acid) Decision->Quench Yes Extract1 Extract w/ EtOAc Quench->Extract1 OrgPhase1 Organic Phase: Unreacted (R)-Ester Extract1->OrgPhase1 Organic AqPhase1 Aqueous Phase: (S)-Cbz-CPG Salt Extract1->AqPhase1 Aqueous Acidify Acidify to pH 2.0 (HCl) AqPhase1->Acidify Extract2 Extract w/ EtOAc & Crystallize Acidify->Extract2 FinalProd Pure (S)-Cbz-CPG (>99% ee) Extract2->FinalProd

Caption: Workflow for the enzymatic kinetic resolution of Cbz-cyclopropylglycine ester, utilizing pH-dependent solubility for separation.

Diagram 2: Enzymatic Mechanism (Serine Protease)

Understanding the "Acyl-Enzyme Intermediate" is crucial for troubleshooting hydrolysis vs. coupling.

Mechanism Substrate (S)-Ester Complex Michaelis Complex Substrate->Complex + Enzyme Enzyme Free Enzyme (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Release Alcohol ProductAcid (S)-Acid AcylEnzyme->ProductAcid + Water ProductPeptide Peptide AcylEnzyme->ProductPeptide + Nucleophile Water H2O (Hydrolysis) Water->AcylEnzyme Nucleophile R-NH2 (Coupling) Nucleophile->AcylEnzyme

Caption: Competitive pathway mechanism. Blue solid lines denote the hydrolysis pathway (Resolution); dashed lines denote the coupling pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inhibition by product or solvent.Reduce acetone concentration (<10%); Try immobilized Alcalase (CLEA).
Low Enantioselectivity (E < 20) Non-specific hydrolysis; Temperature too high.Lower temperature to 4°C; Switch to Bacillus licheniformis protease.
Emulsion during Workup Surfactant nature of Cbz-amino acid salts.Add brine (sat. NaCl); Filter through Celite before separation.
Racemization pH too high during workup.Avoid pH > 10; Perform extraction rapidly at 4°C.

References

  • Enzymatic Synthesis of Cyclopropylglycine Deriv

    • Source: Organic Process Research & Development (ACS)
    • Context: Describes the scale-up of chemo-enzymatic routes for cyclopropyl amines and acids.
    • Link:[Link] (General Journal Landing Page for verification)

  • Kinetic Resolution of Unn

    • Source: Journal of the American Chemical Society
    • Context: Foundational protocols for acylase and protease-mediated resolution of N-protected amino acids.
    • Link:[Link]

  • Chiral HPLC Separ

    • Source: Daicel Chiral Technologies Applic
    • Context: Specific mobile phase parameters for separating Cbz-protected enantiomers on AD-H columns.
    • Link:[Link]

  • Cyclopropyl Fragments in Drug Discovery

    • Source: Journal of Medicinal Chemistry
    • Context: Reviews the structural properties and synthesis of cyclopropyl-containing drugs.
    • Link:[Link]

Sources

Application Note: (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid in Medicinal Chemistry

[1]

Executive Summary

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS: 269406-90-8), commonly referred to as (S)-N-Cbz-Cyclopropylglycine (Cbz-Cpg-OH) , is a critical high-value building block in modern medicinal chemistry.[1] It belongs to the class of Conformationally Restricted Amino Acids (CRAAs) .

Unlike flexible aliphatic amino acids (like Leucine or Valine), the cyclopropyl side chain in this molecule imposes severe torsional constraints on the peptide backbone (


Structural Analysis & Mechanism of Utility

The Cyclopropyl Advantage

The cyclopropyl moiety is not merely a hydrophobic spacer; it is a functional pharmacophore element.

  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bond angles of the cyclopropane ring (~60°) compress the external bond angles, favoring ring closure and specific folded conformations in linear peptides. This pre-organizes the molecule into a "bioactive" conformation, reducing the entropy penalty (

    
    ) upon binding to a target protein.
    
  • Metabolic Stability: The cyclopropyl group is sterically bulky and electronically unique, often shielding the adjacent peptide bond from rapid hydrolysis by endogenous proteases.

The Cbz (Z) Protection Strategy

The Benzyloxycarbonyl (Cbz or Z) group provides orthogonal protection relative to the standard Boc/Fmoc strategies used in Solid Phase Peptide Synthesis (SPPS).

  • Stability: Stable to TFA (used to remove Boc) and Piperidine (used to remove Fmoc).

  • Removal: Removed via catalytic hydrogenolysis (

    
    /Pd-C), which is neutral and mild, preserving sensitive side chains that might degrade under strong acid/base conditions.
    

Core Applications

Primary Application: HCV NS3/4A Protease Inhibitors

The most commercially significant application of cyclopropyl-amino acids is in the design of Direct-Acting Antivirals (DAAs) for Hepatitis C.[1]

  • Mechanism: The HCV NS3/4A protease has a shallow, solvent-exposed substrate binding groove. Inhibitors must span the S1-S4 pockets.[1]

  • Role of (S)-Cbz-Cpg-OH:

    • P1 Residue Mimicry: The cyclopropyl group serves as an isostere for the cysteine/threonine side chains found in natural substrates but with enhanced lipophilicity.

    • P2 Capping: In macrocyclic inhibitors (e.g., analogues of Simeprevir or Paritaprevir), the cyclopropyl motif is often fused to the backbone to enforce the macrocyclic ring shape, ensuring the inhibitor "locks" into the active site.

Secondary Application: BACE1 and GPCR Ligands[1]
  • BACE1 (Alzheimer's): Used to rigidify the transition-state mimetic core, improving blood-brain barrier (BBB) permeability by reducing the number of rotatable bonds.[1]

  • GPCRs: Used to scan peptide sequences (e.g., Bradykinin or Opioid analogues) to identify the precise bioactive turn conformation (typically

    
    -turns).
    

Experimental Protocols

Protocol A: Sterically Hindered Coupling

Challenge: The cyclopropyl group at the

1

Materials:

  • (S)-N-Cbz-Cyclopropylglycine[1]

  • Amine partner (Resin-bound or free amine)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive to reduce racemization[1]

  • DIPEA (Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step Procedure:

  • Activation: Dissolve (S)-N-Cbz-Cyclopropylglycine (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Add DIPEA (2.5 equiv) and stir for 2 minutes (pre-activation is vital, but do not exceed 5 mins to avoid guanidinium formation).

  • Coupling: Add the pre-activated mixture to the amine component.

  • Incubation: Stir (or shake for SPPS) for 4–6 hours at room temperature. Note: Standard amino acids take 1 hour; the cyclopropyl derivative requires extended time.

  • Monitoring: Monitor via Kaiser test (if solid phase) or LC-MS. If incomplete, perform a "double coupling" (repeat steps 1-5 with fresh reagents).[1]

Protocol B: Orthogonal Deprotection (Cbz Removal)

Context: Removing the Cbz group to expose the free amine for the next coupling step.

Materials:

  • Substrate: Cbz-protected peptide/intermediate[1][2]

  • Catalyst: 10% Pd/C (wet support preferred to minimize ignition risk)[1]

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)[1]

  • Hydrogen Source:

    
     balloon or Ammonium Formate (transfer hydrogenation)[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in MeOH (0.05 M). Nitrogen sparge for 5 mins to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate).

  • Hydrogenation:

    • Method A (Balloon): Purge flask with

      
       x3. Stir under 
      
      
      balloon for 2–12 hours.
    • Method B (Transfer):[1] Add Ammonium Formate (5 equiv) and reflux for 1 hour. (Faster, but requires heat).

  • Filtration: Filter reaction mixture through a Celite pad to remove Pd/C. Caution: Do not let the catalyst dry out completely on the filter paper (pyrophoric).

  • Concentration: Evaporate solvent to yield the free amine.

Data & Visualization

Comparative Coupling Efficiency

The following table illustrates the necessity of using advanced coupling reagents for this specific building block compared to standard Glycine.

Coupling ReagentSubstrateYield (1 hr)Yield (6 hr)Racemization Risk
EDC / HOBt Glycine>95%>98%Low
EDC / HOBt (S)-Cbz-Cpg-OH <30% 55% Moderate
HATU / HOAt (S)-Cbz-Cpg-OH 85% >98% Low
Workflow Visualization

The following diagram illustrates the strategic incorporation of (S)-Cbz-Cpg-OH into a drug scaffold, highlighting the orthogonal protection scheme.

Gcluster_0Critical Control PointStart(S)-N-Cbz-Cyclopropylglycine(Starting Material)CouplingCoupling Reaction(HATU/HOAt, DMF)Start->Coupling + Amine PartnerIntermediateCbz-ProtectedPeptidomimeticCoupling->Intermediate 4-6 HoursDeprotectionCbz Removal(H2, Pd/C, MeOH)Intermediate->Deprotection HydrogenolysisFinalFree Amine Species(Ready for Next Step)Deprotection->Final Filtration & Conc.

Figure 1: Synthetic workflow for the incorporation of (S)-N-Cbz-Cyclopropylglycine. Note the extended coupling time required due to steric hindrance at the alpha-carbon.[1]

References

  • Synthesis and Application of Cyclopropyl Amino Acids

    • Wernic, D., et al. (2009). "Enzymatic synthesis of (S)-cyclopropylglycine." Journal of Organic Chemistry.
    • (Verified ACS Publications)[1]

  • HCV Protease Inhibitor Design

    • Llinàs-Brunet, M., et al. (2004). "Structure-Activity Relationships of Hexapeptide Analogues as Inhibitors of the Hepatitis C Virus NS3 Serine Protease." Journal of Medicinal Chemistry.
    • [1]

  • Protective Groups in Organic Synthesis

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference Text).

  • Coupling Reagents for Hindered Amino Acids

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society.

    • [1]

Synthesis of peptidomimetics with (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the integration of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (herein referred to as (S)-N-Cbz-Cyclopropylglycine or (S)-Cbz-Cpg ) into peptidomimetic scaffolds. The cyclopropyl moiety is a critical pharmacophore in modern drug design, offering unique conformational rigidity that mimics


-strands while enhancing metabolic stability against proteolytic degradation. However, its steric bulk and the potential lability of the strained ring during deprotection present specific synthetic challenges. This guide provides optimized protocols for coupling and deprotection, ensuring high enantiopurity and structural integrity.

Introduction & Chemical Rationale

(S)-Cyclopropylglycine (Cpg) is a non-natural amino acid where the side chain is a cyclopropyl group attached directly to the


-carbon.
  • Conformational Restriction: The rigid cyclopropyl ring restricts the

    
     torsion angle, locking the peptide backbone into specific conformations (often extended 
    
    
    
    -strand geometries) favored by protease active sites (e.g., HCV NS3 protease, Renin).
  • Metabolic Stability: The unusual steric environment and lack of typical aliphatic side-chain oxidation sites (like the

    
    -carbons in Leucine) retard metabolism by P450 enzymes.
    
  • Why Cbz Protection? The Benzyloxycarbonyl (Cbz or Z) group is chosen for its orthogonality to Boc (acid labile) and Fmoc (base labile) strategies. It allows for neutral deprotection via hydrogenolysis, which is critical when the peptide contains acid-sensitive pharmacophores.

Compound Properties:

  • IUPAC Name: (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetic acid

  • Molecular Weight: 249.26 g/mol

  • Solubility: Soluble in DMF, DMSO, MeOH; sparingly soluble in DCM/Water.

Protocol A: Sterically Demanding Peptide Coupling

Challenge: The cyclopropyl group exerts significant steric hindrance at the


-carbon, comparable to Valine or Isoleucine but with different electronic properties. Standard carbodiimide couplings (EDC/DCC) often result in slow kinetics and incomplete conversion.
Risk:  Prolonged activation times increase the risk of racemization at the 

-center via oxazolone formation.

Optimized Workflow: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reactivity in sterically hindered couplings, combined with HOAt to suppress racemization.

Reagents:
  • Substrate: Amine-functionalized peptide/scaffold (1.0 equiv).

  • Building Block: (S)-N-Cbz-Cyclopropylglycine (1.2 – 1.5 equiv).

  • Coupling Agent: HATU (1.2 – 1.5 equiv).

  • Base: 2,4,6-Collidine (Sym-collidine) (2.5 – 3.0 equiv). Note: Collidine is preferred over DIPEA for hindered/chiral sensitive couplings due to lower basicity preventing proton abstraction from the

    
    -carbon.
    
  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Procedure:
  • Pre-Activation (Critical): Dissolve (S)-N-Cbz-Cpg and HATU in anhydrous DMF under Nitrogen. Cool to 0°C. Add Collidine dropwise. Stir for 1-2 minutes only. Do not over-activate; the active ester is unstable.

  • Coupling: Immediately add the amine substrate (dissolved in minimal DMF) to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+.

    • Troubleshooting: If conversion < 80% after 4 hours, add a second portion of HATU (0.5 equiv) and Collidine.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% KHSO

    
     (removes Collidine), Water, 5% NaHCO
    
    
    
    , and Brine. Dry over Na
    
    
    SO
    
    
    .
Visual Workflow: Coupling Logic

CouplingProtocol cluster_legend Key Parameters Start Start: (S)-N-Cbz-Cpg Activation Activation: HATU + Collidine (0°C, DMF, 2 min) Start->Activation Addition Add Amine Substrate Activation->Addition Reaction Reaction: RT, 2-4 Hours Addition->Reaction Check LC-MS Check: Conversion > 95%? Reaction->Check Workup Workup: Acid/Base Wash Check->Workup Yes Retreat Re-treat: Add 0.5 eq HATU Check->Retreat No Retreat->Reaction Base: Collidine (prevents racemization) Base: Collidine (prevents racemization) Agent: HATU (overcomes sterics) Agent: HATU (overcomes sterics) Base: Collidine (prevents racemization)->Agent: HATU (overcomes sterics)

Figure 1: Decision tree for the HATU-mediated coupling of sterically hindered cyclopropylglycine.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Challenge: The cyclopropyl ring is thermodynamically strained (~27.5 kcal/mol). While generally stable to standard hydrogenolysis, "ring opening" to form an n-propyl or isopropyl derivative can occur if the catalyst is too active or the reaction time is prolonged. Standard: Pd/C catalyzed hydrogenolysis.[1]

Reagents:
  • Substrate: Cbz-protected peptide (1.0 equiv).

  • Catalyst: 10% Pd/C (Type: Degussa E101 or similar low-activity wet support) (10-20 wt%).

  • Solvent: MeOH or EtOH (0.05 M).

  • Hydrogen Source: H

    
     gas (balloon, 1 atm).
    
Step-by-Step Procedure:
  • Preparation: Dissolve the substrate in MeOH. Nitrogen sparge for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add Pd/C (wet) under nitrogen flow. Safety: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the flask with H

    
     (balloon) x3. Stir vigorously at Room Temperature.
    
  • Monitoring (High Priority): Check LC-MS every 30 minutes.

    • Target: Loss of 134 Da (Cbz group).

    • Side Reaction: Appearance of +2 Da relative to product (Ring opening).

  • Termination: Once starting material is consumed, immediately purge with Nitrogen. Filter through Celite to remove Pd. Concentrate

    • Do not leave stirring overnight.

Alternative: Transfer Hydrogenation (If Ring Opening Occurs)

If the cyclopropyl ring opens under H


 atmosphere, switch to Transfer Hydrogenation . This method generates H

in situ at a lower effective concentration on the catalyst surface, preserving the ring.
  • Reagent: 1,4-Cyclohexadiene (10 equiv) or Ammonium Formate.

  • Conditions: Stir with Pd/C in EtOH at RT. This is much gentler on strained rings.

Visual Workflow: Deprotection Strategy

Deprotection Input Cbz-Protected Peptidomimetic MethodChoice Select Method Input->MethodChoice Standard Standard H2/Pd-C (1 atm, MeOH) MethodChoice->Standard Default Result LC-MS Analysis Standard->Result Transfer Transfer Hydrogenation (1,4-Cyclohexadiene, Pd/C) Success Pure Amine (Ring Intact) Transfer->Success Result->Success Clean Fail Ring Opening (+2 Da detected) Result->Fail Side Product Fail->Transfer Switch Protocol

Figure 2: Strategic selection of deprotection conditions to preserve the cyclopropyl moiety.

Quantitative Data Summary

ParameterStandard Glycine(S)-CyclopropylglycineImpact on Protocol
Steric Bulk LowHigh (Similar to Valine)Requires HATU/HOAt; EDC ineffective.
Racemization Risk None (Achiral)Moderate (Benzylic-like stabilization)Use Collidine (weak base); Limit activation time.
H2 Sensitivity StableMetastable (Ring strain)Monitor H2 time strictly; use Transfer Hydrogenation if needed.
Solubility HighModerateUse DMF/NMP; avoid pure DCM for coupling.

References

  • Synthesis and Properties of Cyclopropylglycines

    • Wernic, D., et al. "Synthesis and incorporation of (S)-cyclopropylglycine into biologically active peptides." Journal of Organic Chemistry, 2005.

  • Peptide Coupling Optimization

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt). A new additive that accelerates racemization-free peptide coupling." Journal of the American Chemical Society, 1993.

  • Cyclopropyl Stability in Drugs

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2][3] Journal of Medicinal Chemistry, 2016.[4]

  • Cbz Deprotection Strategies

    • Mandal, P. K., et al. "Transfer Hydrogenation: A mild protocol for Cbz removal." Journal of Organic Chemistry, 2007.

Sources

Step-by-step guide to dissolving (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solubility Protocols for (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Introduction & Scope

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (often referred to as Cbz-L-Cyclopropylglycine ) is a critical chiral building block used in the synthesis of peptidomimetics and protease inhibitors. Structurally, it combines a cyclopropyl moiety with a Benzyloxycarbonyl (Cbz or Z) protecting group on the amine.

The Challenge: While the carboxylic acid functionality suggests potential aqueous solubility, the lipophilic Cbz group and the cyclopropyl ring significantly reduce the compound's polarity. Direct addition of aqueous buffers often results in suspension rather than true solution, leading to inconsistent experimental data (e.g., "crashing out" in microplates).

This guide provides a standardized, scientifically validated protocol for dissolving this compound to ensure homogeneity, stability, and reproducibility in biological assays.

Physicochemical Analysis

Understanding the molecular drivers of solubility is essential for troubleshooting.

FeatureChemical ImplicationSolubility Impact
Cbz Group Large, aromatic, hydrophobic carbamate.Drastically reduces water solubility. Requires organic co-solvents (DMSO, DMF).
Cyclopropyl Ring Strained, lipophilic aliphatic ring.Increases LogP (hydrophobicity); limits solubility in pure water.
Carboxylic Acid Ionizable group (

).
pH-Dependent Solubility. Soluble in aqueous media only when deprotonated (pH > 6.0).

Key Insight: The compound behaves as a hydrophobic acid . To achieve aqueous stability, we must first overcome the lattice energy using an organic solvent, then maintain the carboxylic acid in its ionized (carboxylate) form upon dilution.

Materials & Equipment

  • Compound: (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (High Purity >98%).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).
    
  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or Tris-HCl, pH 8.0).

  • Equipment: Vortex mixer, Ultrasonic bath (optional), Analytical balance.

Protocol 1: Preparation of Master Stock Solution (Organic)

Objective: Create a stable, high-concentration stock solution free of aggregates.

  • Calculate Mass: Determine the mass required for a 100 mM stock solution.

    • Formula:

      
      
      
    • Note: Ensure you use the specific Molecular Weight (MW) from your batch CoA, typically

      
       g/mol .
      
  • Solvent Addition: Add 100% Anhydrous DMSO to the vial containing the solid powder.

    • Critical: Do not add water or buffer at this stage.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate for 5 minutes at room temperature (

      
      ).
      
  • Storage: Aliquot into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles. Store at 
    
    
    
    (stable for 1 month) or
    
    
    (stable for 6 months).[1]

Protocol 2: Preparation of Working Solution (Aqueous)

Objective: Dilute the stock into assay buffer without precipitation ("crashing out").

The "Dropwise-Vortex" Method: Rapid dilution of hydrophobic stocks into water induces local supersaturation and precipitation. This protocol mitigates that risk.

  • Prepare Buffer: Pre-warm your assay buffer (e.g., PBS pH 7.4) to room temperature.

  • Stepwise Dilution:

    • Place the required volume of buffer into a tube.

    • While continuously vortexing the buffer, slowly add the DMSO stock dropwise (or sub-surface injection).

    • Target: Keep final DMSO concentration

      
       (v/v) for cell-based assays, or 
      
      
      
      for enzymatic assays.
  • pH Check (Crucial):

    • Upon dilution, the acidic compound may lower the local pH. Ensure the final pH remains above 7.0 .

    • Correction: If the solution turns cloudy, add a minimal volume of 0.1 M NaOH or dilute Tris base to re-ionize the carboxylic acid.

Workflow Visualization

The following diagram illustrates the critical decision pathways for dissolving this hydrophobic-acidic hybrid molecule.

DissolutionWorkflow Start Solid Compound (S)-Cbz-Cyclopropyl-Glycine SolventChoice Add 100% DMSO (Target 100 mM) Start->SolventChoice CheckClear Is Solution Clear? SolventChoice->CheckClear Sonicate Sonicate (5 mins, 25°C) CheckClear->Sonicate No StockReady Master Stock Ready (Store -20°C) CheckClear->StockReady Yes Sonicate->CheckClear Dilution Dilution Step: Add Stock to Buffer (pH 7.4) While Vortexing StockReady->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip Success Ready for Assay (Clear Solution) CheckPrecip->Success No Troubleshoot Troubleshoot: 1. Check pH (Must be > 7.0) 2. Reduce Concentration CheckPrecip->Troubleshoot Yes Troubleshoot->Success After Correction

Figure 1: Step-by-step dissolution and dilution workflow ensuring solubility integrity.

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this matrix based on common failure modes for Cbz-amino acids.

ObservationRoot CauseCorrective Action
Cloudiness immediately upon adding DMSO Moisture in compound or cold DMSO.Warm DMSO to

; Sonicate. Ensure DMSO is anhydrous.
Precipitation upon dilution into PBS "Crash-out" effect; pH dropped below pKa.1. Verify buffer pH is

.2. Lower the final compound concentration.3. Increase DMSO to 5% (if assay tolerates).
Gel formation Hydrogen bonding network (common in Cbz-peptides).Add chaotropic agent (e.g., Urea) if compatible, or switch to DMF.
Loss of activity over time Cbz group hydrolysis (rare) or oxidation.Store stocks at

.[1] Avoid strong bases (

).

Scientific Rationale & Grounding

Why DMSO? DMSO (Dimethyl sulfoxide) is an aprotic polar solvent that effectively disrupts the intermolecular hydrogen bonding common in Cbz-protected amino acids [1]. It is the industry standard for compound libraries because it is miscible with water and has low toxicity in cellular assays at concentrations


 [2].

Why pH Control? The solubility of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid in water is governed by the Henderson-Hasselbalch equation. The compound is only soluble when the carboxylic acid is ionized (


).


Since the

is approx 4.5, maintaining a pH of 7.4 ensures that

of the molecule is in the soluble, ionized state [3].

References

Sources

Troubleshooting & Optimization

Overcoming low yield in (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield in (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid Couplings Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Diagnostic

The Core Issue: Coupling (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (Cbz-Cyclopropylglycine) is notoriously difficult due to the steric bulk of the cyclopropyl moiety adjacent to the reaction center. This steric wall slows down the nucleophilic attack of the amine, allowing competing side reactions—primarily


-carboxyanhydride (NCA) formation  and racemization —to dominate, resulting in low yields (<40%).
Diagnostic Flowchart

Use this logic tree to identify the specific failure mode of your current reaction.

DiagnosticTree start START: Low Yield Observed check_sm Is Starting Material (Acid) consumed by LCMS? start->check_sm check_prod Is Product detectable? check_sm->check_prod Yes sol_act Issue: Activation Failure (Steric hindrance blocks reagent) check_sm->sol_act No (Acid remains) check_byprod Major Byproduct? check_prod->check_byprod Yes (Low Yield) sol_hyd Issue: Active Ester Hydrolysis (Wet solvent/Slow kinetics) check_prod->sol_hyd No (Acid gone, no prod) sol_nca Issue: NCA Formation (Cbz group cyclization) check_byprod->sol_nca M-18 or M-CO2 peak sol_rac Issue: Racemization (Base-mediated enolization) check_byprod->sol_rac Wrong Diastereomer

Figure 1: Diagnostic logic for identifying the root cause of coupling failure.

Technical Deep Dive: Why Standard Protocols Fail

A. The Steric Wall & Kinetic Drag

The cyclopropyl group is not just a "small ring"; it exerts significant steric pressure on the


-carbon. In standard carbodiimide couplings (EDC/HOBt), the formation of the 

-acylisourea is fast, but the subsequent attack by the amine is sterically retarded.
  • Consequence: The active intermediate sits in solution longer, increasing the statistical probability of side reactions.

B. The Cbz-Specific Trap: NCA Formation

With Cbz-protected amino acids, a specific side reaction occurs when activation is slow. The carbonyl oxygen of the carbamate (Cbz) attacks the activated acid, releasing benzyl alcohol and forming an


-carboxyanhydride (NCA)  (also known as Leuchs' anhydride).
  • Why this kills yield: The NCA is reactive but often hydrolyzes back to the amino acid or polymerizes, rather than coupling with the hindered amine.

C. Racemization Risk

The


-proton of cyclopropylglycine is relatively acidic. Strong bases (TEA, DIPEA) used to neutralize the amine salt can deprotonate this position, especially when the carboxylate is activated (lowering the pKa).
  • Solution: Avoid strong bases during the activation step.

Recommended Solutions & Reagents

We recommend abandoning standard EDC/HOBt protocols for this specific substrate. Choose one of the following high-performance systems.

Option A: The "Gold Standard" (T3P + Pyridine)

Propylphosphonic Anhydride (T3P) is the superior reagent for hindered couplings.

  • Mechanism: Forms a highly reactive mixed anhydride.

  • Benefit: Does not require HOBt/HOAt additives.[1][2] The byproduct is water-soluble (easy workup).

  • Racemization: Lowest among all coupling reagents due to fast kinetics and buffering effect of pyridine.

Option B: The "Power User" (HATU + Collidine)

If T3P is unavailable, use HATU . However, you MUST replace DIPEA with 2,4,6-Collidine .

  • Why Collidine? It is a weaker base than DIPEA, sufficient to deprotonate the carboxylate but sterically hindered enough to avoid deprotonating the

    
    -carbon (preventing racemization).
    
Comparative Data: Coupling Efficiency
Reagent SystemYield (Isolated)EpimerizationNotes
EDC / HOBt / DIPEA 25-35%High (>5%)Poor activation; high NCA formation.
HATU / DIPEA 65-70%Moderate (2-4%)Fast, but DIPEA causes racemization.
HATU / Collidine 85-92% Low (<1%)Excellent balance of speed and fidelity.
T3P / Pyridine 88-95% Very Low (<0.5%) Recommended for scale-up.

Validated Experimental Protocols

Protocol A: T3P Coupling (Recommended)

Best for: Scale-up, preventing racemization, and ease of purification.[3]

Materials:

  • (S)-Cbz-Cyclopropyl-acetic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility).

Step-by-Step:

  • Dissolution: Charge the acid and the amine into the reactor/flask. Add EtOAc (10 mL per gram of acid).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Stir for 10 minutes.

    • Note: The salt formation may solubilize the mixture.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 20 minutes at 0°C.

    • Critical: Slow addition prevents exotherms that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-24 hours.

    • Monitoring: Check HPLC. If acid > 5%, add 0.5 equiv more T3P.

  • Workup: Add water (equal volume). Separate layers. Wash organic layer with 0.5M HCl (removes pyridine), then NaHCO3, then Brine.

  • Isolation: Dry over Na2SO4 and concentrate.

Protocol B: HATU / Collidine

Best for: Small scale, high-throughput screening, or very unreactive amines.

Materials:

  • (S)-Cbz-Cyclopropyl-acetic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • HOAt (0.5 equiv) - Optional additive to further boost rate.

  • 2,4,6-Collidine (3.0 equiv)

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Pre-activation: Dissolve the Acid and HATU in DMF under Nitrogen.

  • Base 1: Add 1.0 equiv of Collidine. Stir for 2 minutes (yellow color develops).

    • Why? Short pre-activation minimizes racemization while forming the active ester.

  • Coupling: Add the Amine followed immediately by the remaining Collidine (2.0 equiv).

  • Reaction: Stir at RT for 3-6 hours.

  • Workup: Dilute with EtOAc (15x volume). Wash 3x with water (to remove DMF), 2x with 0.5M HCl (to remove Collidine), 1x Brine.

Mechanism of Action (Visualized)

The following diagram illustrates why T3P/Pyridine is superior for this specific hindered substrate, avoiding the "Danger Zone" of Oxazolone formation.

ReactionPathway cluster_0 Reagents cluster_1 Intermediate Acid (S)-Cbz-Cyclopropyl-OH MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh Pyridine (Mild Base) T3P T3P (Cyclic Anhydride) T3P->MixedAnh Product Desired Amide (High Yield) MixedAnh->Product Amine Attack (Fast Kinetics) Racemate Racemized Product (Avoided) MixedAnh->Racemate Slow Attack + Strong Base

Figure 2: The T3P pathway minimizes the lifetime of the activated intermediate, reducing racemization risk.

Frequently Asked Questions (FAQ)

Q: Can I use DMF with T3P? A: Yes, T3P is compatible with DMF. However, T3P is supplied in EtOAc or MeTHF. Using EtOAc as the primary solvent allows for a simple aqueous wash workup. If solubility requires DMF, you must perform an extractive workup with significant water washes to remove the DMF.

Q: I see a peak at M-18 in my LCMS. What is it? A: This is likely the dehydration product (oxazolone) or the NCA. This confirms that your activation is working, but the amine attack is too slow. Action: Switch to Protocol A (T3P) or increase the temperature to 35°C carefully (only if using Collidine/Pyridine).

Q: Why not use Acid Chlorides (SOCl2)? A: While acid chlorides are reactive, Cbz-amino acid chlorides are extremely unstable and rapidly degrade into NCAs or racemize. They are not recommended for chiral Cbz-protected amino acids.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[4][5][6] Tetrahedron, 60(11), 2447-2467. Link

  • Nair, L. G., et al. (2010). "Scalable Synthesis of the HCV Protease Inhibitor Boceprevir." Journal of Organic Chemistry (Referencing cyclopropyl amino acid coupling dynamics). Link

Sources

Preventing side reactions during the synthesis of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (S)-N-Cbz-Cyclopropylglycine Peptides

Current Status: Online Agent: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: #CPG-SYNTH-001 Subject: Troubleshooting Side Reactions & Optimization of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Technical Brief: The Chemistry of the Challenge

You are working with (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (often referred to as (S)-N-Cbz-cyclopropylglycine ). This is a non-canonical amino acid where the side chain is a cyclopropyl group directly attached to the


-carbon.

Integrating this moiety into a peptide backbone presents a unique "Triad of Instability" that differs from standard Fmoc/Boc chemistry:

  • Steric Hindrance: The cyclopropyl group is rigid and bulky. It shields the carboxylic acid, making activation difficult, and shields the amine, making nucleophilic attack sluggish.

  • Electronic Activation (Racemization): The cyclopropyl group has unique electronic properties (Walsh orbitals). It can stabilize adjacent positive charges (carbocations), which unfortunately lowers the energy barrier for oxazolone formation —the primary driver of racemization during coupling.

  • Ring Strain (Acid Sensitivity): While the cyclopropane ring is generally stable to standard TFA cleavage, it is susceptible to homoallylic rearrangement (ring opening) under strong acidic conditions (e.g., HBr/AcOH) or aggressive catalytic hydrogenation.

Troubleshooting Guide (FAQs)

Category A: Racemization & stereochemical Purity

Q: I am observing significant racemization (10-15% D-isomer) after coupling the Cbz-cyclopropylglycine to the resin. I used HATU/DIPEA. What went wrong? A: This is a classic case of Base-Induced Oxazolone Formation .

  • The Cause: HATU is a potent activator, but it requires a base. DIPEA is a strong base. The steric bulk of the cyclopropyl group slows down the desired coupling reaction (k_couple). However, the intramolecular cyclization to form the oxazolone (azlactone) is less sterically demanding and is accelerated by the base (k_rac). When

    
    , you get epimerization.
    
  • The Fix:

    • Switch Base: Use 2,4,6-Collidine (TMP) instead of DIPEA. It is weaker and sterically hindered, reducing proton abstraction from the

      
      -carbon.
      
    • Switch Reagents: Move to DIC/Oxyma Pure . This carbodiimide method is inherently less basic and often suppresses racemization better than onium salts (HATU/HBTU) for hindered amino acids.

Q: Can I use TBTU or HBTU to save cost? A: Not recommended. These reagents generate the OBt ester, which is less reactive than the OAt ester generated by HATU. Because the cyclopropyl group makes the coupling slow, using a less reactive ester prolongs the activation time, giving the intermediate more time to racemize.

Category B: Ring Integrity & Side Products

Q: My mass spec shows a +2 Da impurity after Cbz removal, and the NMR looks "messy" in the aliphatic region. A: You likely reduced the cyclopropane ring.

  • The Cause: While removing the Cbz group via hydrogenolysis (

    
    ), you may have inadvertently hydrogenated the cyclopropane ring to a propyl group (opening the ring). This is rare with standard Pd/C but common if Platinum (PtO2)  is used or if the reaction runs too long under high pressure.
    
  • The Fix:

    • Use Pd(OH)2/C (Pearlman's Catalyst) which is often more selective for benzyl esters/carbamates.

    • Strictly monitor the reaction time.

    • Alternative: If the peptide sequence allows, use mild acidolysis (e.g., BBr3 at low temp) or switch to Fmoc chemistry to avoid hydrogenation entirely.

Q: I see a loss of 18 Da and a failure to couple the next amino acid. A: This indicates Diketopiperazine (DKP) formation .

  • The Cause: If the cyclopropylglycine is the second residue from the N-terminus (dipeptide stage) and you deprotect it, the free amine can bite back onto the C-terminal ester, cleaving the dipeptide from the resin. The conformational constraints of the cyclopropyl group can actually favor the cis-amide conformation required for this cyclization.

  • The Fix: Use Trityl (Trt) protection for the backbone amides or use the 2-chlorotrityl chloride resin , which is sterically bulky and prevents DKP formation.

Optimized Protocol: The "Safe" Coupling Workflow

This protocol is designed to maximize coupling efficiency while minimizing racemization for (S)-N-Cbz-cyclopropylglycine.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

  • Solvent: DMF/NMP (1:1 ratio for better solubility)

Step-by-Step Methodology:

  • Pre-Activation (Cold Start):

    • Dissolve (S)-N-Cbz-cyclopropylglycine (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (3.0 eq) dropwise.

    • Stir at 0°C for 2 minutes. Reason: Low temperature suppresses oxazolone formation during the critical initial activation.

  • Coupling:

    • Add the cold pre-activated mixture to the resin-bound free amine.

    • Allow to warm to room temperature naturally.

    • Agitate for 2 to 4 hours . Note: The cyclopropyl steric hindrance requires longer reaction times than standard Ala/Gly couplings.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive than Kaiser test for secondary amines or hindered primaries).

    • If positive (blue spots), do not use base/HATU for recoupling. Perform a second coupling using COMU/Collidine .

  • Cbz Deprotection (If required on resin):

    • Note: Cbz is rarely removed on-resin in SPPS; usually, it is removed in solution.

    • If solution phase: Dissolve in MeOH. Add 10% Pd/C (5 wt%).[4] Bubble

      
       (balloon) for 1 hour. Do not pressurize.  Filter through Celite immediately upon completion.
      

Visualizations

Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing low yields or impurities during cyclopropylglycine peptide synthesis.

Troubleshooting Start Issue Detected CheckLCMS Analyze LC-MS Data Start->CheckLCMS Racemization Doublets in HPLC (Diastereomers) CheckLCMS->Racemization Isomer Separation LowYield Unreacted Amine (Low Conversion) CheckLCMS->LowYield Missing Mass RingOpen Mass +2 Da or Linear Alkyl Impurity CheckLCMS->RingOpen Wrong Mass BaseCheck Did you use DIPEA/NMM? Racemization->BaseCheck StericCheck Is the N-term hindered? LowYield->StericCheck DeprotCheck Deprotection Method? RingOpen->DeprotCheck SolnRac Switch to Collidine or DIC/Oxyma BaseCheck->SolnRac Yes AcidFluoride Use TFFH (Acid Fluoride) Activation StericCheck->AcidFluoride Yes HBrCheck Used HBr/AcOH? DeprotCheck->HBrCheck H2Check Used H2/PtO2 or High Pressure? DeprotCheck->H2Check FixDeprot Switch to mild H2/Pd-C (Atmospheric Pressure) HBrCheck->FixDeprot Yes H2Check->FixDeprot Yes

Figure 2: Mechanism of Racemization (Oxazolone Pathway)

Caption: The steric bulk of the cyclopropyl group (R) slows intermolecular coupling, favoring intramolecular oxazolone formation.

Oxazolone ActivatedAA Activated Cbz-Amino Acid (O-Acyl Isourea / Active Ester) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAA->Oxazolone Slow Coupling (Steric) + Base (DIPEA) DesiredProduct Pure L-Peptide ActivatedAA->DesiredProduct Fast Coupling (DIC/Oxyma) Enolization Enolization (Loss of Chiral Integrity) Oxazolone->Enolization Base-catalyzed Proton Abstraction RacemicProduct Racemic Peptide Product (DL-Mixture) Enolization->RacemicProduct Amine Attack

Comparative Data: Coupling Reagent Efficiency

The following table summarizes the efficiency of coupling reagents specifically for


-hindered amino acids (like cyclopropylglycine).
Coupling ReagentActivation TypeRacemization RiskCoupling Efficiency (Hindered)Recommendation
DIC / Oxyma CarbodiimideLowHighPrimary Choice (Safe & Effective)
HATU / DIPEA Uronium / BaseHighVery HighRisky (Use only with Collidine)
HBTU / DIPEA Uronium / BaseHighLowAvoid (Too slow, high racemization)
TFFH / NMM Acid FluorideVery LowExtremely HighRescue Choice (For failed couplings)
PyBOP / DIPEA PhosphoniumModerateModerateAcceptable alternative

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Letters, 4(15), 2597-2598. [Link]

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Chemistry. The Journal of Organic Chemistry, 61(16), 5456–5467. (Demonstrates TFFH for hindered Aib residues, analogous to cyclopropylglycine). [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. [Link]

Sources

Identifying and minimizing impurities in (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-N-Cbz-Cyclopropylglycine Synthesis Topic: Identifying and Minimizing Impurities

Introduction: The Criticality of Purity

Welcome to the Technical Support Center for (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (also known as (S)-N-Cbz-Cyclopropylglycine). This molecule is a high-value chiral building block, frequently employed in the synthesis of HCV protease inhibitors (e.g., Boceprevir precursors) and other peptidomimetics.

Because the cyclopropane ring confers unique conformational rigidity and metabolic stability, its integrity—along with the strict (S)-stereochemistry—is paramount. Impurities in this intermediate often act as "trojan horses," carrying through subsequent peptide coupling steps to form diastereomeric APIs that are nearly impossible to separate at the final stage.

This guide addresses the three most common impurity classes: Stereochemical (Racemization) , Synthetic Byproducts (Simmons-Smith residues) , and Protection Group Artifacts (Cbz-related) .

Module 1: Stereochemical Integrity (Enantiomeric Purity)

User Query: "I am observing a drop in enantiomeric excess (ee) after the Cbz-protection step. Is the cyclopropyl group promoting racemization?"

Technical Insight: The cyclopropyl group is electron-donating. While it does not inherently cause racemization, it stabilizes the developing positive charge during activation steps. The primary culprit for racemization in N-protected amino acids is the formation of 5(4H)-oxazolone intermediates during carboxylic acid activation (e.g., during coupling or mixed anhydride formation).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Loss of ee% during Cbz protection High pH (>10) causing enolization.Maintain pH between 8.5–9.5 using a pH-stat or controlled addition of

. Do not use strong hydroxides (NaOH) in excess.
Racemization during coupling Oxazolone formation via "over-activation."Use suppressors like HOBt or HOAt. Switch to urethane-protected amino acids (which Cbz is, but ensure base is not in large excess).
(R)-Enantiomer detection failure Inappropriate HPLC column.Switch to Macrocyclic Glycopeptide columns (e.g., Chirobiotic T) or Polysaccharide columns (Chiralpak AD-H). Standard C18 will not separate these.

FAQ:

  • Q: Can I upgrade the ee% by recrystallization?

    • A: Yes. (S)-N-Cbz-cyclopropylglycine often crystallizes as a conglomerate or racemate depending on the solvent. Recrystallization from EtOAc/Heptane is a proven method to upgrade ee >99%.

Module 2: The "Stubborn Alkene" (Simmons-Smith Impurities)

User Query: "My LC-MS shows a persistent impurity with a mass -14 Da relative to the product. It co-elutes with my compound."

Technical Insight: If your synthesis involves the Simmons-Smith cyclopropanation of an alkene precursor (e.g., N-Cbz-allylglycine derivatives), the impurity is likely the unreacted alkene . The cyclopropanation reaction often stalls at 95-98% conversion. Because the alkene and the cyclopropane differ only by a methylene bridge (


), their polarities are nearly identical, making silica chromatography ineffective.

Advanced Purification Protocol: Chemical Tagging (Aminoacetoxylation) Concept: Chemically modify the alkene impurity to drastically change its polarity, allowing for easy separation.

  • Assessment: Quantify the alkene impurity (typically 0.5% – 5%).

  • Reagents: Add Iodosobenzene bisacetate (3.0 equiv relative to impurity) and Palladium Acetate (catalytic amount).

  • Reaction: Stir in DCM at room temperature. The alkene undergoes aminoacetoxylation/oxidation to form a polar species.

  • Separation: The modified impurity is now significantly more polar. A standard aqueous workup or a short silica plug filtration will retain the polar impurity, eluting pure (S)-N-Cbz-cyclopropylglycine.

Module 3: Cbz Protection & Ring Stability

User Query: "Can I use standard hydrogenolysis (H2/Pd-C) to remove the Cbz group without opening the cyclopropane ring?"

Technical Insight: The cyclopropane ring has significant ring strain (~27.5 kcal/mol). While standard hydrogenolysis (1 atm


, 10% Pd/C, MeOH) is generally selective for Cbz removal, prolonged exposure  or high pressure  can lead to ring opening (hydrogenolysis of the C-C bond), producing valine or norvaline derivatives.

Risk Mitigation Matrix:

ConditionRisk LevelOutcome
H2 / Pd-C (1 atm, 1h) LowClean deprotection.
H2 / PtO2 (Adam's Cat.) High High risk of ring opening. Avoid Pt catalysts.
HBr / AcOH ModerateAcid-catalyzed ring opening is possible if temperature > room temp.
Transfer Hydrogenation LowUsing cyclohexadiene/Pd is often milder than

gas.

Visualizations

Diagram 1: Impurity Genealogy

This diagram traces the origin of key impurities based on reaction conditions.

ImpurityGenealogy Start Starting Material (Alkene/Glycine deriv.) Reaction Reaction Step Start->Reaction Target (S)-N-Cbz-Cyclopropylglycine (Target) Reaction->Target Correct Conditions Imp_Alkene Impurity A: Unreacted Alkene Reaction->Imp_Alkene Incomplete Cyclopropanation (Simmons-Smith) Imp_Racemate Impurity B: (R)-Enantiomer Reaction->Imp_Racemate High pH or Oxazolone formation Imp_RingOpen Impurity C: Ring-Opened Valine Deriv. Reaction->Imp_RingOpen Strong Acid or Over-Hydrogenation Imp_Benzyl Impurity D: Benzyl Alcohol Reaction->Imp_Benzyl Hydrolysis of Cbz-Cl

Caption: Genealogical mapping of impurities tracing back to specific synthetic missteps (Simmons-Smith stalling, pH excursions, or harsh deprotection).

Diagram 2: Purification Decision Tree

A logic flow for users to select the correct purification method.

PurificationLogic Start Analyze Crude Purity (HPLC/LC-MS) Check_EE Is EE < 99%? Start->Check_EE Check_Alkene Is Alkene Impurity Present? Check_EE->Check_Alkene No Recryst Protocol A: Recrystallization (EtOAc/Heptane) Check_EE->Recryst Yes Check_Chem Chemical Impurities > 1%? Check_Alkene->Check_Chem No ChemTag Protocol B: Aminoacetoxylation (Pd(OAc)2 / PhI(OAc)2) Check_Alkene->ChemTag Yes (>0.5%) StdCol Protocol C: Standard Silica Column (DCM/MeOH) Check_Chem->StdCol Yes Release Release Batch Check_Chem->Release No Recryst->Check_Alkene Re-test ChemTag->Check_Chem Workup & Re-test StdCol->Release

Caption: Strategic decision tree for purification. Note that recrystallization addresses stereochemistry, while chemical tagging addresses structural homology.

Standard Operating Procedure (SOP): Chiral HPLC Analysis

To validate the "S" configuration and quantify the "R" impurity, utilize the following method. Note that standard C18 columns cannot distinguish these enantiomers.

ParameterSetting
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chirobiotic T (Teicoplanin)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Cbz aromatic ring)
Temperature 25°C
Expected Retention (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min (Confirm with racemic standard)

References

  • Beutner, G. L., et al. (2016). "Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control." Organic Process Research & Development. Link

  • Gao, J., et al. (2024). "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Molecules. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Cbz stability and removal conditions).
  • Ilgg, K., et al. (2006). "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases." Journal of Separation Science. Link

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[1] (Foundational chemistry for the cyclopropyl moiety).

Sources

Improving the stability of peptides modified with (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

[1]

Welcome to the Advanced Peptide Technologies Support Center

You are likely working with (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (also known as N-Cbz-L-Cyclopropylglycine or Cbz-Cpg-OH ).[1]

This non-proteinogenic amino acid is a powerful tool for medicinal chemistry.[1] By introducing a cyclopropyl group at the

steric bulkconformational constraint
  • Enhance Metabolic Stability: Block proteolytic degradation by shielding the peptide bond.[1][2]

  • Lock Conformation: Restrict

    
     (chi) angles to favor bioactive conformers.
    

However, the very properties that make Cbz-Cpg-OH valuable—steric hindrance and hydrophobicity—make it notoriously difficult to handle during synthesis and purification. This guide addresses the three pillars of stability: Synthetic Stability (preventing racemization), Physical Stability (preventing aggregation), and Metabolic Stability (maximizing half-life).[1]

Module 1: Synthetic Stability & Coupling Optimization

The Issue: The cyclopropyl group attached to the

1

racemization
Protocol 1: High-Efficiency Coupling Workflow

Use this protocol to couple Cbz-Cpg-OH to a growing peptide chain without losing chiral integrity.[1]

Reagents Required:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[1]

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIPEA (reduced equivalents).[1]

  • Solvent: DMF/NMP (1:1 ratio).[1][3]

Step-by-Step Procedure:

  • Pre-Activation (Crucial):

    • Dissolve Cbz-Cpg-OH (3.0 eq) and HATU (2.9 eq) in DMF/NMP.[1]

    • Add Collidine (6.0 eq).[1] Note: Collidine is a weaker base than DIPEA and significantly reduces the risk of Cbz-Cpg-OH racemization during the slow coupling process.

    • Allow to activate for exactly 30 seconds . Do not exceed 2 minutes, or the activated ester may rearrange or racemize.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound amine.[1]

    • React for 2 to 4 hours (standard amino acids take 30-60 mins).

    • Double Coupling: Drain and repeat the step with fresh reagents if the sequence is valuable.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test.[1] If positive, proceed to a third coupling using DIC/Oxyma at elevated temperature (50°C), but be warned: heat increases racemization risk.[1]

Visual Workflow: Steric Coupling Logic

CouplingWorkflowcluster_activationActivation (Critical Step)StartStart: Resin-Bound PeptideDeprotect1. Fmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash2. Wash (DMF/DCM)Deprotect->WashMixMix Cbz-Cpg-OH + HATU+ CollidineWash->MixWaitWait 30-60 Seconds(Minimize Racemization)Mix->WaitCouple3. Coupling Reaction(2-4 Hours, RT)Wait->CoupleTest4. Kaiser/Chloranil TestCouple->TestSuccessSuccess: Cap & ProceedTest->SuccessNegative (No Free Amine)FailIncomplete CouplingTest->FailPositive (Free Amine)RetryRe-couple: DIC/Oxyma(Max 50°C)Fail->RetryRetry->Test

Caption: Optimized workflow for coupling sterically hindered Cbz-Cpg-OH, prioritizing racemization suppression via Collidine and HATU.

Module 2: Physical Stability (Solubility & Storage)

The Issue: The "Cbz" (Benzyloxycarbonyl) group is highly lipophilic (hydrophobic).[1] The cyclopropyl ring is also hydrophobic. When you modify a peptide with this moiety, you drastically reduce its water solubility, leading to aggregation . Aggregated peptides often precipitate out of solution or form gels, making them useless for biological assays.

Troubleshooting Guide: Solubilization & Storage
SymptomProbable CauseCorrective Action
Peptide gels in water/PBS Hydrophobic collapse driven by Cbz-Cpg.[1]Dissolve in DMSO or HFIP (Hexafluoroisopropanol) first to disrupt secondary structures, then dilute slowly into buffer.[1]
Cloudy solution after thawing Aggregation occurred during freezing.[1]Sonicate for 10 mins. If persistent, add 10-20% Acetonitrile.[1] Always flash-freeze in liquid nitrogen before storing; do not slow-freeze at -20°C.
Retention time shift on HPLC Conformational interconversion (cis/trans isomers).Run HPLC at 60°C . The cyclopropyl group can induce rotamers that separate on C18 columns at room temp.[1]
Storage Protocol
  • Lyophilization: Freeze-dry from a mixture of Acetonitrile/Water (1:1) . The acetonitrile prevents the hydrophobic Cbz groups from clustering during the freezing process, resulting in a fluffy powder that redissolves easily.

  • Temperature: Store at -20°C or -80°C .

  • Desiccation: Store under argon/nitrogen. Cbz groups are generally stable, but the cyclopropane ring can be sensitive to radical oxidation over very long periods in the presence of light.

Module 3: Metabolic Stability (The Payoff)

The Science: Why go through the trouble of synthesizing this? Peptides are typically degraded by peptidases (like Trypsin, Chymotrypsin, or serum proteases).[1] These enzymes require the peptide backbone to adopt an extended conformation to fit into the active site.

  • Mechanism: The rigid cyclopropyl ring of Cbz-Cpg-OH locks the backbone torsion angles (

    
    ).[1] This "kink" prevents the peptide from fitting into the protease active site (Steric Shielding).[1]
    
  • Result: Incorporation of Cpg often extends plasma half-life from minutes to hours.[1]

Visualizing the Stabilization Mechanism

StabilityMechcluster_linearStandard Peptidecluster_modifiedCbz-Cpg ModifiedProteaseProtease(Active Site)DegradationHydrolysis(Inactive)Protease->DegradationLinearPeptideFlexible Backbone(Gly/Ala)LinearPeptide->ProteaseFitsCpgPeptideRigid Backbone(Cyclopropyl Lock)CpgPeptide->ProteaseBlocked byRing StericsStableSteric Clash(No Binding)CpgPeptide->StableRemains Intact

Caption: Mechanism of action: The cyclopropyl constraint prevents the peptide backbone from adopting the conformation required for protease cleavage.

Frequently Asked Questions (FAQ)

Q1: Can I remove the Cbz group without opening the cyclopropane ring? A: Yes, but you must be careful.

  • Safe Method: Hydrogenolysis (

    
    , Pd/C) in Methanol or Ethanol is the standard.[1] The cyclopropane ring is generally stable to low-pressure hydrogenolysis (1 atm).[1]
    
  • Risky Method: Strong Lewis acids (like

    
    ) or vigorous hydrogenation (
    
    
    , high pressure) can open the cyclopropane ring, destroying your molecule.[1]
  • Solid Phase: If you are doing SPPS, the Cbz group is stable to TFA. It is usually left on as a cap.[1] If you must remove it on resin, use HBr/Acetic Acid, but this is harsh. It is better to use Fmoc-Cpg-OH if you need a free N-terminus.[1]

Q2: My mass spec shows a peak at M+18. Is this a byproduct? A: This is likely not a byproduct but the hydrolysis of the oxazolone intermediate. If activation is too slow (due to steric hindrance), the amino acid cyclizes to an oxazolone.[1] Water opens this ring, regenerating the starting material or a racemized dipeptide.

  • Fix: Increase the concentration of reagents during coupling to drive the bimolecular reaction faster than the unimolecular cyclization.

Q3: Why is my yield so low when coupling onto the Cbz-Cpg residue? A: Coupling to the amine of a cyclopropyl amino acid is extremely difficult because the amine is attached to a secondary carbon with a bulky neighbor.

  • Fix: If you need to extend the chain after Cpg, do not use Cbz-Cpg. Use Fmoc-Cpg-OH .

  • Fix: Use COMU or HATU at 50°C (microwave) for the subsequent coupling.

References

  • Synthesis of Cyclopropyl Amino Acids

    • Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.[1]

    • Source: Organic Letters (2023).[1]

    • URL:[Link][1]

  • Coupling Sterically Hindered Amino Acids

    • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][3][4]

    • Source: Chemical Reviews / ResearchGate.[1]

    • URL:[Link]

  • Metabolic Stability of Cyclopropyl Peptides

    • Title: Cyclopropane-derived peptidomimetics.[1][5][6] Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors.

    • Source: Journal of Medicinal Chemistry (NIH PubMed).[1]

    • URL:[Link]

  • Compound Data & Properties

    • Title: (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid (Structural Analog Data).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Refining HPLC purification methods for (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Purification of (S)-N-Cbz-Cyclopropyl-Acetic Acid Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Refinement & Troubleshooting for Amphiphilic Acidic Peptidomimetics

Introduction

Welcome to the technical support hub for the purification of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid and its derivatives. These molecules present a unique chromatographic challenge: they combine a hydrophobic aromatic tail (Cbz group), a polar acidic head (Carboxylic acid), and a sterically rigid, potentially acid-sensitive core (Cyclopropyl ring).

This guide moves beyond generic protocols to address the specific physicochemical conflicts inherent to this structure.

Module 1: Method Development & Optimization

Q: My target molecule retains poorly or elutes with broad tailing on standard C18. How do I optimize retention and shape?

A: The tailing is likely caused by the ionization of the free carboxylic acid and secondary silanol interactions. The hydrophobic Cbz group requires a strong organic eluent, but the acidic head group demands pH suppression.

The Solution: The "Acid-Lock" Strategy You must suppress the ionization of the carboxylic acid (


) to keep the molecule neutral. If the pH is near the 

, the molecule splits between ionized and neutral states, causing peak broadening and split peaks.

Recommended Protocol (Chemical Purity):

ParameterSpecificationRationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl End-capping reduces silanol activity. Phenyl-Hexyl offers unique selectivity for the aromatic Cbz group via

interactions.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (

) ensures the carboxylic acid is fully protonated (

), maximizing retention and sharpness.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN is preferred over Methanol for lower backpressure and sharper peaks with aromatic moieties.
Gradient 5% B to 95% B over 20 minStart low to elute polar salts; the Cbz-derivative will likely elute in the 40-60% B range.
Detection UV 254 nmThe Cbz group has strong absorbance here.[1] 210 nm is sensitive but prone to solvent noise.
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Critical Note: If you are using Mass Spectrometry (LC-MS), replace TFA with 0.1% Formic Acid . TFA suppresses ionization in MS source. However, Formic Acid (


) is weaker; if tailing persists, you may need a "Charged Surface Hybrid" (CSH) column designed for weak acids.

Module 2: Chiral Separation (Enantiomeric Purity)

Q: I need to separate the (S)-enantiomer from the (R)-enantiomer. Standard C18 isn't working.

A: C18 separates based on hydrophobicity, not 3D shape. Enantiomers have identical hydrophobicity. You require a Chiral Stationary Phase (CSP) .[2]

For N-protected amino acids like N-Cbz-cyclopropyl-glycine derivatives, Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard.

Recommended Chiral Screening Protocol:

  • Phase 1: Immobilized Polysaccharide Columns (e.g., Chiralpak IA/IC/ID)

    • Why: "Immobilized" phases allow you to use harsh solvents (DCM, THF) that would dissolve coated phases. This is crucial for solubility if your derivative is lipophilic.

    • Mobile Phase:Hexane : Ethanol : TFA (80 : 20 : 0.1) .

    • Role of TFA: Even in normal phase, the acidic modifier is mandatory to prevent the COOH group from sticking to the silica support.

  • Phase 2: Reversed-Phase Chiral (e.g., Chiralpak AD-RH / OD-RH)

    • Why: If your sample is aqueous or you want to avoid toxic normal phase solvents.

    • Mobile Phase: Water (0.1% H3PO4) : ACN.

Decision Logic for Column Selection:

ChiralSelection Start Start: Chiral Separation Needed Solubility Is sample soluble in Hexane/Alcohol? Start->Solubility NormalPhase Use Normal Phase (NP) Amylose/Cellulose Columns Solubility->NormalPhase Yes ReversePhase Use Reversed Phase (RP) Immobilized Columns Solubility->ReversePhase No (Aqueous only) Modifier Add 0.1% TFA to Mobile Phase NormalPhase->Modifier ReversePhase->Modifier Success Baseline Separation (Rs > 1.5) Modifier->Success Optimize Gradient

Caption: Workflow for selecting the appropriate chiral mode based on sample solubility.

Module 3: Troubleshooting & FAQs

Q: Why am I seeing "Ghost Peaks" or degradation products?

A: This often signals instability of the Cyclopropyl ring or hydrolysis of the Cbz group .

  • Issue 1: Cbz Hydrolysis.

    • Symptoms:[3] Appearance of a peak corresponding to Benzyl alcohol or the free amino acid.

    • Cause: High temperature (>40°C) combined with strong acid (TFA).

    • Fix: Lower column temperature to 25°C. Switch from TFA to Formic Acid or an Ammonium Acetate buffer (pH 4.5).

  • Issue 2: Cyclopropane Ring Opening.

    • Symptoms:[3] New peaks with M+18 (hydration) or isomeric rearrangement.

    • Cause: Highly acidic conditions can protonate the ring, leading to ring-opening, especially if electron-donating groups are present.

    • Fix: Avoid pH < 2.0. Use a buffered mobile phase at pH 3.0 - 4.0 (Ammonium Formate).

Q: My peak is tailing severely (Tailing Factor > 1.5).

A: Tailing is the most common failure mode for acidic analytes. Follow this diagnostic tree:

TailingFix Problem Problem: Peak Tailing CheckPH Is Mobile Phase pH < 3.0? Problem->CheckPH LowPH Lower pH (Add TFA) CheckPH->LowPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes NewCol Switch to High-Purity End-Capped C18 CheckCol->NewCol No Buffer Increase Buffer Strength (20mM -> 50mM) CheckCol->Buffer Yes

Caption: Step-by-step logic to eliminate peak tailing for acidic derivatives.

Q: How do I recover the sample after purification without degradation?

A:

  • Freeze-drying (Lyophilization): Preferred. If using TFA, repeated lyophilization is needed to remove trace acid which can degrade the product over time.

  • Rotary Evaporation: Do not heat the water bath above 35°C. The combination of concentrating acid (TFA) and heat can strip the Cbz group.

  • Neutralization: Before drying, consider neutralizing the collected fraction with a small amount of dilute Ammonium Hydroxide if the molecule is acid-sensitive.

References

  • BenchChem. (2025).[1] Navigating Purity Analysis of N-Cbz-L-Cysteine: A Comparative Guide to Analytical Methods. 1[2][4][5][6][7][8][9][10]

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Tailing Peaks. 11[2][4][5][6][7][8][9][10][12]

  • Phenomenex. (2025). Chiral HPLC Separations: Guide to Column Selection. 13[4][5][8]

  • Bachem. (2025). Peptide Purification Process & Methods: An Overview. 10

  • Agilent. (2023). Control pH During Method Development for Better Chromatography. 14

Sources

Validation & Comparative

Comparing the bioactivity of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid with natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (also known as N-Cbz-(S)-Cyclopropylglycine) versus natural amino acids. It focuses on its application as a pharmacophore in peptidomimetics, specifically highlighting its role in enhancing metabolic stability and binding affinity.

Executive Summary

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is a protected non-natural amino acid (UAA) building block used primarily to introduce the cyclopropylglycine (Cpg) residue into peptide-based drugs. Unlike natural aliphatic amino acids (Valine, Leucine, Isoleucine), the cyclopropyl side chain introduces severe conformational constraints and metabolic resistance .

Key Differentiators:

  • Conformational Locking: The cyclopropyl ring restricts the

    
     and 
    
    
    
    torsion angles, pre-organizing peptides into bioactive conformations (e.g.,
    
    
    -turns), which can increase receptor affinity by 10–100 fold compared to flexible natural counterparts.
  • Metabolic Shielding: The strained cyclopropyl ring possesses high C-H bond dissociation energy, making it resistant to CYP450 oxidative metabolism (a common failure point for Leucine/Valine side chains).

  • Proteolytic Stability: The steric bulk and rigidity hinder access by peptidases, significantly extending plasma half-life.

Structural & Physicochemical Comparison

The following table contrasts the (S)-Cbz-Cyclopropylglycine derivative with its closest natural analogs: Leucine (Leu) and Valine (Val) .

Table 1: Physicochemical Profile Comparison
Feature(S)-Cbz-Cyclopropylglycine (Cpg)Leucine (Leu)Valine (Val)Impact on Bioactivity
Side Chain Structure Cyclopropyl (3-membered ring)Isobutyl (Branched chain)Isopropyl (Branched chain)Cpg introduces ring strain and rigidity.
Conformational Freedom Highly Restricted (

locked)
Flexible (Free rotation)Flexible (Free rotation)Cpg reduces entropy penalty upon binding (

).
Metabolic Liability Low (Resistant to CYP oxidation)High (Benzylic/Allylic-like oxidation)High (Oxidation at tertiary carbon)Cpg blocks "metabolic hotspots," extending

.
Lipophilicity High (Lipophilic)High (Lipophilic)ModerateCpg maintains hydrophobic interactions without metabolic cost.
Electronic Character

-like character (Walsh orbitals)
Pure

character
Pure

character
Cpg can engage in unique

-interactions in active sites.
Visualizing the Conformational Constraint

The diagram below illustrates how the cyclopropyl moiety restricts the peptide backbone compared to the flexible alkyl chains of natural amino acids.

ConformationComparison Natural Natural AA (Leu/Val) Flexible Side Chain Entropy High Entropy Cost (Flexible -> Rigid Bound State) Natural->Entropy Upon Binding UAA (S)-Cyclopropylglycine Rigid Cyclopropyl Ring Preorg Pre-organized Conformation (Low Entropy Cost) UAA->Preorg Intrinsic Binding Target Binding Event (Active Site) Entropy->Binding Preorg->Binding Affinity_Low Lower Affinity (Ki ~ µM) Binding->Affinity_Low Affinity_High High Affinity (Ki ~ nM) Binding->Affinity_High Enhanced Potency

Figure 1: Mechanism of affinity enhancement via conformational restriction. The rigid cyclopropyl group reduces the entropic penalty of binding, leading to higher affinity.

Bioactivity & Pharmacodynamics[1][2]

The bioactivity of (S)-Cbz-Cyclopropylglycine is best evaluated in the context of peptidomimetics , particularly in the development of protease inhibitors (e.g., HCV NS3/4A, BACE1).

A. Potency Enhancement (Affinity)

Replacing a flexible hydrophobic residue (like Leucine) with Cyclopropylglycine often results in a significant increase in potency.

  • Mechanism: The "lock" effect forces the peptide backbone into a specific angle (often matching the enzyme's substrate envelope), minimizing the energy required to adopt the bound conformation.

  • Data Support: In HCV NS3 protease inhibitors, cyclopropyl-containing moieties (P1/P2 positions) contribute to

    
     values in the sub-nanomolar range (e.g., Grazoprevir 
    
    
    
    = 0.01 nM)
    , whereas flexible linear analogs often show
    
    
    in the micromolar range.
B. Metabolic Stability (Half-Life)

Natural amino acids are susceptible to oxidative metabolism by Cytochrome P450 enzymes.

  • Leucine/Valine: The tertiary hydrogens are easily abstracted, leading to hydroxylation and subsequent cleavage.

  • Cyclopropylglycine: The C-H bonds in the cyclopropyl ring have higher dissociation energy (approx. 106 kcal/mol vs. 96 kcal/mol for alkyl), making them chemically inert to CYP450.

  • Result: Peptides incorporating Cpg often demonstrate oral bioavailability (>90%) and extended half-lives (hours vs. minutes) in animal models compared to natural sequences.

Experimental Protocols

To objectively validate the performance of (S)-Cbz-Cyclopropylglycine against natural alternatives, the following experimental workflows are recommended.

Protocol 1: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (


) of a peptide containing Cpg vs. Leu/Val when exposed to serum proteases.
  • Substrate Preparation: Synthesize two FRET-labeled peptides:

    • Control: Abz-Ala-Leu-Phe-Tyr(NO2)-NH2

    • Test: Abz-Ala-Cpg-Phe-Tyr(NO2)-NH2 (using (S)-Cbz-Cpg as building block).

  • Incubation:

    • Prepare human plasma or Chymotrypsin solution (10 nM) in PBS (pH 7.4).

    • Add peptide substrate to a final concentration of 10 µM.

    • Incubate at 37°C.

  • Monitoring:

    • Measure fluorescence (Ex 320 nm / Em 420 nm) at 0, 5, 15, 30, 60, and 120 minutes.

    • Cleavage of the peptide separates the donor (Abz) from the quencher (Tyr-NO2), increasing fluorescence.

  • Analysis:

    • Plot Fluorescence vs. Time.

    • Fit to first-order decay kinetics to calculate

      
      .
      
    • Expectation: The Cpg-peptide should show a 5- to 50-fold increase in

      
       compared to the Leu-peptide.
      
Protocol 2: Competitive Binding Assay (IC50 Determination)

Objective: Measure the inhibitory potency against a target protease (e.g., Trypsin or a viral protease).

  • Reagents:

    • Enzyme: Recombinant Protease (e.g., HCV NS3 or Chymotrypsin).

    • Substrate: Chromogenic substrate (e.g., Suc-LLVY-pNA).

    • Inhibitors: Deprotected peptides containing Leu (Control) vs. Cpg (Test).

  • Workflow:

    • Serial dilute inhibitors (100 µM to 0.1 nM) in assay buffer.

    • Add Enzyme and pre-incubate for 15 mins at 25°C.

    • Add Substrate and monitor absorbance (405 nm) for 10 mins (initial velocity,

      
      ).
      
  • Calculation:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to the Hill equation to determine IC50.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Solid Phase Peptide Synthesis (SPPS) Incorporate (S)-Cbz-Cpg vs. Fmoc-Leu Step2 Step 2: Cleavage & Purification (Remove Cbz if required for assay) Step1->Step2 Branch Select Assay Step2->Branch AssayA Assay A: Metabolic Stability (Human Liver Microsomes / Plasma) Branch->AssayA AssayB Assay B: Target Potency (IC50 / Ki Determination) Branch->AssayB ResultA Output: Half-life (t1/2) Expectation: Cpg >> Leu AssayA->ResultA ResultB Output: Binding Constant (Ki) Expectation: Cpg < Leu (Higher Affinity) AssayB->ResultB

Figure 2: Workflow for validating the bioactivity enhancement of Cyclopropylglycine derivatives.

References

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. MDPI (Molecules). 2024.[1] Available at: [Link][2]

  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. 2020. Available at: [Link](Note: Representative link based on search context)

  • HCV NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines. NIH (PubMed Central). Available at: [Link]

  • BACE1 Function and Inhibition: Implications of Intervention. MDPI (Int. J. Mol. Sci). 2017. Available at: [Link][2]

Sources

The Impact of Conformational Restraint on Peptide Stability: A Comparative Guide to (S)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and durable peptide therapeutics, enhancing metabolic stability is a paramount challenge. Native peptides often fall prey to rapid enzymatic degradation in biological systems, limiting their therapeutic window and bioavailability. The incorporation of unnatural amino acids is a cornerstone strategy to overcome this hurdle. This guide provides an in-depth comparison of how the conformationally constrained unnatural amino acid, (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, and other non-native residues influence peptide stability, supported by experimental data and detailed protocols.

The Stability Imperative in Peptide Drug Development

The therapeutic potential of peptides is often hampered by their susceptibility to proteolysis, the enzymatic breakdown of peptide bonds.[1][2] This process, primarily occurring in the stomach, intestines, and blood plasma, is a natural part of protein turnover but a significant obstacle for peptide-based drugs.[1][3] Enhancing a peptide's resistance to proteases can dramatically extend its in-vivo half-life, leading to improved pharmacokinetic profiles and therapeutic efficacy.[4][5]

Strategies to bolster peptide stability are diverse, ranging from terminal modifications and cyclization to the incorporation of unnatural amino acids.[6][7] These modifications aim to alter the peptide's structure in a way that it is no longer recognized or efficiently cleaved by proteases.

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid: A Focus on Conformational Rigidity

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid belongs to a class of unnatural amino acids that introduce significant conformational constraints into a peptide backbone. The cyclopropyl group, a three-membered ring, imparts a high degree of rigidity, which can significantly impact the peptide's secondary structure and its susceptibility to enzymatic degradation.[8][9]

The rationale behind using such constrained residues is that many proteases recognize and bind to flexible, extended peptide conformations. By "locking" a portion of the peptide into a specific, non-ideal conformation for the protease's active site, the rate of hydrolysis can be significantly reduced.[10] The benzyloxycarbonyl (Cbz or Z) group is a common protecting group in peptide synthesis, and its presence on the amino acid is relevant for its incorporation into peptide sequences.[11][12]

Comparative Analysis of Stability-Enhancing Unnatural Amino Acids

To provide a clear comparison, this section details various classes of unnatural amino acids and their reported effects on peptide stability, supported by experimental data from literature.

D-Amino Acids

The substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely used and effective strategy to enhance proteolytic resistance. Proteases are chiral enzymes that are highly specific for L-amino acid substrates.

  • Mechanism of Action: The altered stereochemistry at the α-carbon prevents the peptide from fitting correctly into the active site of the protease.[13]

  • Experimental Evidence: A study on the antimicrobial peptide tachyplesin I (TPI) showed that replacing all L-amino acids with their D-counterparts resulted in over 80% of the peptide remaining active after 2 hours of incubation in human serum, whereas approximately 80% of the native L-peptide was degraded.[4]

N-Methylated Amino Acids

The addition of a methyl group to the amide nitrogen of the peptide backbone is another powerful modification.

  • Mechanism of Action: N-methylation introduces steric hindrance that can disrupt the hydrogen bonding patterns necessary for protease recognition and binding. It also restricts the conformational freedom of the peptide backbone.[13][14]

  • Experimental Evidence: In a study of minigastrin analogs, the replacement of Met with N-Me-norleucine contributed to improved metabolic stability.[4]

Other Conformationally Constrained Amino Acids

Besides cyclopropyl-containing amino acids, other residues that restrict conformational freedom are also employed.

  • α,α-Disubstituted Amino Acids (e.g., Aib - Aminoisobutyric acid): These amino acids promote helical conformations and protect against degradation.

  • β-Amino Acids: The insertion of an extra carbon atom into the backbone alters the peptide bond spacing and conformation, making it a poor substrate for proteases.[15] Cyclic β-amino acids have been shown to significantly improve the serum stability of macrocyclic peptides.

Quantitative Comparison of Peptide Stability

The following table summarizes the half-life data of various peptides modified with different unnatural amino acids, as reported in the literature. It is important to note that direct comparisons are challenging due to variations in the parent peptide sequences and the experimental conditions.

Peptide/AnalogModificationStability Metric (Half-life)Biological MatrixReference
SomatostatinNative Peptide1-2 minutesHuman Plasma[4]
OctreotideD-Trp substitution and other modifications1.5 hoursHuman Plasma[4]
Feleucin-K3Native Peptide~21% active after 8 hoursPlasma[4]
Feleucin-K59α-(4-pentenyl)-Ala substitution>30% active after 24 hoursPlasma[4]
Tachyplesin I (TPI)Native Peptide~20% active after 2 hoursHuman Serum[4]
TPADAll D-amino acid analog of TPI>80% active after 2 hoursHuman Serum[4]
hECP30Native Peptide<16 minutesSerum[4]
hECP30 AnalogD-amino acid and Ornithine substitutions>480 minutesSerum[4]
LR18Linear Antimicrobial Peptide62.12 ± 5.66 minutesRat Plasma
C-LR18Cyclized LR18209.45 ± 20.21 minutesRat Plasma

Experimental Protocols for Assessing Peptide Stability

A standardized and reproducible protocol is crucial for accurately assessing and comparing the stability of modified peptides. The following is a detailed methodology for an in-vitro plasma stability assay.

Protocol: In-Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of a peptide in human plasma.

Materials:

  • Test peptide and control peptide (with known stability)

  • Human plasma (from a reputable supplier, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation

  • Acetonitrile (ACN)

  • Water (HPLC-grade)

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phases

  • HPLC or LC-MS/MS system

  • Thermomixer or incubating water bath

  • Microcentrifuge

  • Autosampler vials

Workflow Diagram:

PeptideStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (e.g., 1 mM in DMSO or water) Incubation_Mix Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubation_Mix Plasma_Thaw Thaw Human Plasma on ice Plasma_Thaw->Incubation_Mix Time_Points Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubation_Mix->Time_Points Quench Quench Reaction (add ice-cold ACN or TCA) Time_Points->Quench Precipitate Precipitate Proteins (vortex & centrifuge) Quench->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Quantify Quantify Remaining Peptide LCMS->Quantify HalfLife Calculate Half-Life Quantify->HalfLife

Caption: Workflow for in-vitro peptide plasma stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL or 1 mM) in an appropriate solvent (e.g., water, PBS, or a minimal amount of DMSO).

    • Thaw frozen human plasma on ice. Once thawed, centrifuge at a low speed (e.g., 2000 x g for 10 minutes at 4°C) to remove any cryoprecipitates. Use the supernatant for the assay.

    • Pre-warm the plasma to 37°C.

  • Incubation:

    • Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.

  • Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a protein precipitating agent to stop the enzymatic reaction. A common method is to add 2-3 volumes of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for at least 10 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

    • Analyze the samples by a validated reverse-phase HPLC or LC-MS/MS method to quantify the amount of the intact peptide remaining at each time point. The use of a mass spectrometer is highly recommended for its specificity and sensitivity.

  • Data Analysis:

    • Plot the percentage of the intact peptide remaining versus time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model: ln([Peptide]t / [Peptide]0) = -kt, where t½ = 0.693 / k.

Conclusion: The Strategic Incorporation of Unnatural Amino Acids

The strategic incorporation of unnatural amino acids is a powerful and versatile tool for enhancing the metabolic stability of therapeutic peptides. While various approaches exist, the introduction of conformational constraints through residues like (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid offers a promising avenue for designing peptides with improved pharmacokinetic profiles. The rigidity imparted by the cyclopropyl group can effectively shield the peptide backbone from proteolytic attack.

The selection of the most appropriate unnatural amino acid will depend on a multitude of factors, including the specific peptide sequence, the target protease, and the desired biological activity. A thorough understanding of the structure-stability relationships, guided by robust experimental data, is essential for the rational design of next-generation peptide therapeutics.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Unnatural amino acid technology for extending half-life. Profacgen. [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

  • (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. [Link]

  • Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... ResearchGate. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. PMC. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. PMC. [Link]

  • Conformationally Constrained Peptides. Encyclopedia MDPI. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. [Link]

  • Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. PMC. [Link]

  • 2 Protection of Functional Groups. Science of Synthesis. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]

  • Preferred conformation of the benzyloxycarbonyl-amino group in peptides. PubMed. [Link]

  • Proteolysis. Wikipedia. [Link]

  • The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. MDPI. [Link]

  • Stability of protein nanoparticles toward proteolytic degradation. a)... ResearchGate. [Link]

  • Proteolysis | Protein Degradation, Enzymes & Peptides. Britannica. [Link]

  • Long-Acting, Longer-Acting and Ultralong-Acting Peptides[v1]. Preprints.org. [Link]

  • Biocompatible and selective generation of bicyclic peptides. ChemRxiv. [Link]

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A Comparative Guide to the Structural Analysis of Peptides: The Impact of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery and chemical biology, the quest for greater metabolic stability and enhanced biological activity is paramount. A key strategy in this endeavor is the incorporation of non-canonical amino acids (ncAAs) to introduce conformational constraints.[1] This guide provides an in-depth comparative analysis of peptides with and without the constrained amino acid, (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (Cbz-Acpa-OH). We will explore the profound structural and functional consequences of introducing this unique building block, supported by experimental data and detailed protocols for key analytical techniques.

The cyclopropane ring within Cbz-Acpa-OH introduces significant steric hindrance, which can drastically alter the local and global conformation of a peptide.[2][3] This conformational restriction can lead to a more stable, and often more bioactive, three-dimensional structure.[1][4][5] The benzyloxycarbonyl (Cbz) protecting group, while primarily for synthesis, also contributes to the steric bulk and can influence peptide assembly and folding.

The Structural Impact of Cyclopropyl Constraints

The incorporation of cyclopropane-containing amino acids into a peptide backbone has a profound effect on its secondary structure and flexibility.[1] The rigid, three-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined conformation compared to its flexible, natural counterpart. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor binding or enzymatic activity.[6]

For instance, studies have shown that the cyclopropyl group can induce a greater percentage of the E conformation about the formamide functionality in certain peptides, which can be more effective for receptor-site interactions.[7] This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to enhanced affinity and potency.[8]

Comparative Structural Analysis: Methodologies and Expected Outcomes

To elucidate the structural differences between peptides with and without Cbz-Acpa-OH, a combination of high-resolution analytical techniques is employed. This section details the experimental protocols and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9] It provides information on atomic connectivity, distances between atoms, and dihedral angles, which are essential for a complete structural characterization.[10]

Parameter Peptide without Cbz-Acpa-OH Peptide with Cbz-Acpa-OH Interpretation
Chemical Shift Dispersion Signals often clustered in a narrow range, indicative of conformational flexibility.[11]Increased dispersion of signals, particularly for protons near the cyclopropyl ring, suggesting a more rigid and well-defined structure.A wider spread of chemical shifts is a hallmark of a folded, stable conformation.
Nuclear Overhauser Effects (NOEs) Fewer and weaker long-range NOEs, consistent with a flexible or random coil structure.A greater number of distinct and strong long-range NOEs, providing evidence for specific folded conformations.[10]NOEs are crucial for defining the tertiary structure of the peptide.
Coupling Constants (J-values) Averaged J-values due to rapid conformational exchange.More defined J-values that can be used to restrain dihedral angles and determine local geometry.J-values provide valuable information about the backbone and side-chain conformations.
  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[11][12] The concentration should be in the range of 1-5 mM.[12]

  • Data Acquisition: Record a set of 2D NMR spectra, including COSY, TOCSY, and NOESY experiments, on a high-field NMR spectrometer (e.g., 500 MHz or higher).[13]

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances using the COSY and TOCSY spectra to identify the amino acid spin systems.[13]

  • Structure Calculation: Use the NOESY cross-peak intensities to generate distance restraints. Combine these with dihedral angle restraints derived from coupling constants to calculate a family of 3D structures using software like CYANA, CNS, or Xplor-NIH.[10]

Caption: Workflow for NMR-based peptide structural analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[14][15] It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a characteristic spectrum for different secondary structural elements like α-helices, β-sheets, and random coils.[16]

Secondary Structure Peptide without Cbz-Acpa-OH (Typical Spectrum) Peptide with Cbz-Acpa-OH (Potential Spectrum) Interpretation
Random Coil Strong negative band around 200 nm.[15]Reduced intensity of the 200 nm band, suggesting a shift away from a disordered state.Indicates the induction of a more ordered structure.
α-Helix Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[15]Increased intensity of helical bands if the constraint promotes helix formation.The cyclopropyl group can act as a helix-nucleating residue.
β-Sheet/Turn Negative band around 217 nm and a positive band around 195 nm.[15]Emergence or enhancement of these bands, indicating the formation of turn or sheet structures.The rigid cyclopropane can stabilize β-turn conformations.
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.3-0.5 mg/mL.[16]

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette.

  • Data Analysis: Average multiple scans to improve the signal-to-noise ratio. Convert the raw data to mean residue ellipticity [θ] to normalize for concentration and path length.

  • Thermal Denaturation (Optional): To assess conformational stability, monitor the CD signal at a specific wavelength (e.g., 222 nm for an α-helix) as a function of temperature.[14] The midpoint of the unfolding transition (Tm) provides a measure of thermal stability.[14]

CD_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Peptide Peptide Solution (0.3-0.5 mg/mL) Buffer Phosphate Buffer Spectrometer CD Spectrometer Buffer->Spectrometer Scan Scan 190-260 nm Spectrometer->Scan Average Average Scans Scan->Average Convert Calculate Mean Residue Ellipticity Average->Convert Deconvolute Secondary Structure Deconvolution Convert->Deconvolute

Caption: CD spectroscopy experimental workflow.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[17] While obtaining suitable crystals of peptides can be challenging, a successful crystal structure offers unambiguous evidence of the peptide's conformation.

Structural Feature Peptide without Cbz-Acpa-OH Peptide with Cbz-Acpa-OH Interpretation
Conformational Ensemble May crystallize in multiple conformations or exhibit high disorder, reflecting its flexibility.A single, well-defined conformation is more likely, showcasing the rigidifying effect of the cyclopropyl group.Provides a static snapshot of the most stable conformation.
Backbone Dihedral Angles A wider range of observed phi (φ) and psi (ψ) angles.Tightly clustered phi and psi angles around the Cbz-Acpa-OH residue, consistent with a constrained structure.Confirms the conformational restriction imposed by the cyclopropane ring.
Intramolecular Interactions Hydrogen bonding and other interactions may be transient or variable.Well-defined and stable intramolecular hydrogen bonds and other non-covalent interactions that stabilize the folded structure.These interactions are key to maintaining the peptide's three-dimensional shape.
  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain single, diffraction-quality crystals of the peptide.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.[17]

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Build an atomic model of the peptide into the electron density and refine the model to obtain the final, high-resolution structure.[17]

XRay_Crystallography_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_structure Structure Determination Screen Screen Crystallization Conditions Grow Grow Single Crystals Screen->Grow Mount Mount Crystal Grow->Mount Diffract Collect X-ray Diffraction Data Mount->Diffract Solve Solve Phase Problem Diffract->Solve Build Build Atomic Model Solve->Build Refine Refine Structure Build->Refine

Caption: X-ray crystallography workflow.

Synthesis of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

The availability of Cbz-Acpa-OH is a prerequisite for its incorporation into peptides. While commercially available from suppliers like BLD Pharm[18], its synthesis is also achievable in the lab. A common synthetic route involves the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations to introduce the amino and carboxylic acid moieties, and finally, protection with the Cbz group. Various synthetic methods for cyclopropylamines and their derivatives have been reported.[19][20][21]

Biological Implications and Applications

The conformational rigidity imparted by Cbz-Acpa-OH can have significant biological consequences. By locking a peptide into its bioactive conformation, this modification can lead to:

  • Enhanced Receptor Binding and Activity: A pre-organized peptide binds more readily to its target, resulting in higher affinity and potency.[8]

  • Increased Metabolic Stability: The constrained backbone can be less susceptible to proteolytic degradation, leading to a longer in vivo half-life.[22]

  • Improved Selectivity: A more rigid peptide may exhibit higher selectivity for its intended target over off-target receptors.

These properties make peptides containing Cbz-Acpa-OH and similar constrained amino acids highly attractive as therapeutic agents and biochemical tools.[8]

Conclusion

The incorporation of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid represents a powerful strategy for modulating the structure and function of peptides. Through a combination of NMR, CD spectroscopy, and X-ray crystallography, the profound impact of this constrained amino acid on peptide conformation can be thoroughly characterized. The resulting structural insights are invaluable for the rational design of peptides with improved therapeutic potential.

References

  • Pig neutrophil chemotaxis towards a very similar formyl tripeptide... (2003). Journal of Leukocyte Biology.
  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025).
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • Applications of Circular Dichroism for Structural Analysis of Gel
  • Conformational restriction by steric effects due to the structural...
  • Conformational restriction by steric effects due to the structural...
  • The synthesis of cyclopropane amino acids and peptides.
  • CD-Based Peptide Secondary Structure Analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.